Product packaging for Lenapenem(Cat. No.:CAS No. 149882-71-3)

Lenapenem

Cat. No.: B1667348
CAS No.: 149882-71-3
M. Wt: 399.5 g/mol
InChI Key: PZLOCBSBEUDCPF-YJIVIRPOSA-N
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Description

Lenapenem is a broad-spectrum, carbapenem antibiotic with bactericidal activity. This compound binds to penicillin binding proteins (PBPs) located on the bacterial cell wall, thereby inhibiting the final transpeptidation step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. This inhibition weakens the bacterial cell wall and leads to lytic cell death in a wide range of Gram-positive and Gram-negative aerobic and anaerobic pathogens.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29N3O5S B1667348 Lenapenem CAS No. 149882-71-3

Properties

CAS No.

149882-71-3

Molecular Formula

C18H29N3O5S

Molecular Weight

399.5 g/mol

IUPAC Name

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H29N3O5S/c1-8-14-13(9(2)22)17(24)21(14)15(18(25)26)16(8)27-10-6-11(20-7-10)12(23)4-5-19-3/h8-14,19-20,22-23H,4-7H2,1-3H3,(H,25,26)/t8-,9-,10+,11+,12-,13-,14-/m1/s1

InChI Key

PZLOCBSBEUDCPF-YJIVIRPOSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)[C@@H](CCNC)O)C(=O)O)[C@@H](C)O.O.Cl

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(CCNC)O)C(=O)O)C(C)O.O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6-(1-hydroxyethyl)-2-(5-(1-hydroxy-3-N-methylaminopropyl)pyrrolidin-3-ylthio)1-methyl-1-carbapen-2-em-3-carboxylic acid hydrochloride hydrate
BO 2727
BO-2727
L 739,428
L 739428
L-739,428
L-739428

Origin of Product

United States

Foundational & Exploratory

Lenapenem (BO-2727): A Technical Overview of its Discovery and Developmental History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenapenem (formerly BO-2727) is a parenteral 1-β-methyl-carbapenem antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including strains resistant to other β-lactam antibiotics. Developed by Banyu Pharmaceutical Co., Ltd. in Japan, this compound emerged from extensive structure-activity relationship (SAR) studies aimed at discovering carbapenems with enhanced stability and improved activity against challenging pathogens. This document provides an in-depth technical guide on the discovery, history, synthesis, mechanism of action, and preclinical evaluation of this compound.

Discovery and History

This compound was identified as a promising clinical candidate during a research program focused on the synthesis and evaluation of 1-β-methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenems. The introduction of a 1-β-methyl group confers stability against hydrolysis by renal dehydropeptidase-I (DHP-I), a key advancement over early carbapenems like imipenem. The research, conducted at the Tsukuba Research Institute of Banyu Pharmaceutical Co., Ltd., systematically explored various substituents on the C-2 pyrrolidinylthio side chain to optimize the antibacterial spectrum and potency.

The synthesis and biological evaluation of a series of derivatives with hydroxy-substituted aminoalkyl groups led to the identification of this compound (BO-2727). This specific compound, featuring an (R)-1-hydroxy-3-(N-methylamino)propyl group at the C-5 position of the pyrrolidine ring, demonstrated a potent and well-balanced antibacterial profile against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1] Its superior activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and imipenem-resistant P. aeruginosa, led to its selection as a development candidate.[1] The institute where it was first reported is Banyu; Merck and Co.[2]

Chemical Synthesis

The synthesis of this compound (BO-2727) is a multi-step process involving the construction of the carbapenem core and the subsequent introduction of the characteristic C-2 side chain. The key steps are outlined in the synthetic pathway diagram below. The process begins with the preparation of the 1-β-methyl-carbapenem intermediate, which is then coupled with the specifically synthesized 5-[(R)-1-hydroxy-3-(N-methylamino)propyl]pyrrolidin-3-ylthiol side chain.

G cluster_core Carbapenem Core Synthesis cluster_sidechain Side Chain Synthesis cluster_coupling Final Coupling A Starting Materials B Azabicyclo[3.2.0]heptan-7-one intermediate A->B Multiple Steps C 1-β-methyl-carbapenem core B->C Key Cyclization & Functionalization G Coupling Reaction C->G D Pyrrolidine Precursor E Introduction of Hydroxy-aminopropyl group D->E Multi-step synthesis F Thiol Functionalization E->F Thiolation F->G H Deprotection G->H I This compound (BO-2727) H->I

Figure 1: Generalized synthetic pathway for this compound (BO-2727).

Experimental Protocol: Synthesis of this compound (BO-2727)

This protocol is a generalized representation based on published synthetic schemes for analogous carbapenems. Specific reagents, conditions, and yields may vary and should be referenced from primary literature and patents for precise replication.

  • Preparation of the Carbapenem Core: The synthesis typically starts from commercially available precursors and involves multiple steps to construct the bicyclic core. Key transformations include stereoselective reductions and cyclization reactions to establish the correct stereochemistry of the carbapenem ring system. The 1-β-methyl group is introduced early in the synthesis to ensure stability to DHP-I.

  • Synthesis of the C-2 Side Chain: The pyrrolidinylthiol side chain is synthesized separately. This involves the stereoselective synthesis of the pyrrolidine ring, followed by the attachment of the (R)-1-hydroxy-3-(N-methylamino)propyl group. The final step in the side-chain synthesis is the introduction of a thiol group, often in a protected form.

  • Coupling and Deprotection: The thiol-containing side chain is then coupled to the activated carbapenem core, typically at the C-2 position. This is followed by a deprotection step to remove any protecting groups on the carboxyl and hydroxyl functionalities, yielding the final active this compound molecule. Purification is generally achieved through chromatographic techniques.

Mechanism of Action

Like other carbapenems, this compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[3][4] It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of PBPs leads to the formation of a defective cell wall, ultimately causing cell lysis and death.

This compound has a high affinity for PBP 2 in Escherichia coli, with an affinity approximately twice that of imipenem.[5] It also demonstrates high affinities for PBPs 2 and 3 in Pseudomonas aeruginosa.[5] This strong binding to multiple essential PBPs contributes to its potent bactericidal activity.

G cluster_bacterium Bacterial Cell This compound This compound Porin Porin Channel This compound->Porin Entry Periplasm Periplasmic Space Porin->Periplasm PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP Binding & Inactivation Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibition CellLysis Cell Lysis Peptidoglycan->CellLysis Leads to G cluster_core Carbapenem Core cluster_sidechain C-2 Side Chain This compound This compound (BO-2727) Structure CarbapenemRing Carbapenem Ring (Broad Spectrum Activity) Pyrrolidinylthio Pyrrolidinylthio Linker Hydroxyethyl 6-(1R)-Hydroxyethyl Group (β-lactamase stability) CarbapenemRing->Hydroxyethyl Methyl 1-β-Methyl Group (DHP-I Stability) CarbapenemRing->Methyl Hydroxyaminopropyl 5-(1R)-Hydroxy-3-(methylamino)propyl Group (Enhanced activity against MRSA & P. aeruginosa) Pyrrolidinylthio->Hydroxyaminopropyl

References

Lenapenem: A Technical Guide to a Potent Carbapenem Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenapenem, also known as BO-2727, is a broad-spectrum carbapenem antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens.[1] As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on quantitative data and experimental methodologies relevant to researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a 1-β-methyl-carbapenem characterized by a substituted pyrrolidin-3-ylthio group at the C-2 position.[2][3][4] This structural feature contributes to its broad spectrum of activity and stability against hydrolysis by renal dehydropeptidase-I (DHP-I), an enzyme that can inactivate other carbapenems.[4][5]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[1]
SynonymBO-2727[1]
CAS Number149951-16-6[6]
Molecular FormulaC18H29N3O5S
SMILESC[C@@H]1[C@@H]2--INVALID-LINK----INVALID-LINK--O)C(=O)O">C@H--INVALID-LINK--O[1]
InChIKeyPZLOCBSBEUDCPF-YJIVIRPOSA-N[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight399.5 g/mol PubChem[1]
XLogP3-2.5PubChem[1]
Exact Mass399.18279221 DaPubChem[1]
pKaData not available
Aqueous SolubilityData not available
Melting PointData not available

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] The primary targets of this compound are penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][7][8] By covalently binding to the active site of these enzymes, this compound blocks the transpeptidation reaction that forms the cross-links in the peptidoglycan matrix, thereby compromising the structural integrity of the cell wall.[9][10] This leads to cell lysis and bacterial death.

This compound has demonstrated a high affinity for essential PBPs in both Gram-positive and Gram-negative bacteria. Notably, its affinity for PBP 2 in Escherichia coli is approximately twice that of imipenem.[11] It also exhibits high affinities for PBPs 2 and 3 in Pseudomonas aeruginosa.[11]

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall Cell_lysis Cell Lysis Peptidoglycan_synthesis->Cell_lysis Disruption leads to This compound This compound This compound->PBP Inhibits

Mechanism of action of this compound.

In Vitro Antibacterial Activity

This compound has demonstrated a broad spectrum of in vitro activity against a wide array of clinically significant bacteria.

Table 3: In Vitro Activity of this compound (BO-2727) and Comparator Agents Against Various Bacterial Isolates (MIC90 in µg/mL)

OrganismThis compound (BO-2727)ImipenemMeropenemBiapenemCeftazidimeCefpirome
Gram-Positive
Methicillin-susceptible Staphylococcus aureus≤0.5≤0.5
Methicillin-resistant Staphylococcus aureus4 - 8>12.5>12.5>12.5
Streptococcus agalactiae0.05
Peptostreptococcus magnus0.1
Gram-Negative
Escherichia coli0.05
Haemophilus influenzae0.006 - 2
Moraxella catarrhalis0.006 - 2
Pseudomonas aeruginosa (Imipenem-susceptible)2>222>2>2
Pseudomonas aeruginosa (Imipenem-resistant)8>12.5>12.5
Bacteroides fragilis0.78
Prevotella bivia0.78

Data compiled from references[11][12][13].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is typically determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: Clinical isolates are grown overnight on appropriate agar plates (e.g., Mueller-Hinton agar).

  • Inoculum Preparation: A standardized inoculum is prepared by suspending bacterial colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: this compound and comparator agents are serially diluted in cation-adjusted Mueller-Hinton broth in microtiter plates.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plates containing the serially diluted antibiotics. The plates are incubated at 35-37°C for 18-24 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in various animal models of infection, reflecting its potent in vitro activity.

Experimental Protocol: Murine Systemic Infection Model
  • Animal Model: Male ICR mice (or a similar strain) are typically used.

  • Infection: Mice are challenged via intraperitoneal injection with a lethal dose of a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) in a mucin-containing medium to enhance virulence.

  • Treatment: this compound and comparator agents are administered subcutaneously or intravenously at various doses immediately after the bacterial challenge.

  • Observation: The animals are observed for a period of 7 days, and mortality is recorded.

  • Endpoint: The 50% effective dose (ED50), the dose that protects 50% of the infected animals from death, is calculated using a suitable statistical method (e.g., probit analysis).

In a murine systemic infection model, this compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and imipenem-resistant Pseudomonas aeruginosa.[12][14] In a rat model of polymicrobial pyometra involving E. coli and B. fragilis, treatment with this compound resulted in milder inflammatory changes and a better bacteriological response compared to the untreated and ceftazidime-treated groups.[13]

Pharmacokinetics and Safety

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not extensively available in the public domain. However, studies have indicated that it achieves high plasma levels in animal models, which contributes to its in vivo efficacy.[12][14] A key advantage of this compound is its stability against renal dehydropeptidase-I (DHP-I), which suggests it may not require co-administration with a DHP-I inhibitor.[4][5]

Safety and Toxicology

Comprehensive preclinical safety and toxicology data for this compound are not publicly available. As with other carbapenems, potential adverse effects would be monitored in preclinical toxicology studies in relevant animal species, adhering to Good Laboratory Practice (GLP) guidelines.[15] These studies would typically assess acute, sub-chronic, and chronic toxicity, as well as developmental and reproductive toxicity.

Synthesis

The synthesis of this compound (BO-2727) has been described in the scientific literature.[2][16] The process involves the condensation of a protected pyrrolidine derivative with a carbapenem core structure, followed by deprotection steps.[16] A detailed, step-by-step protocol is not publicly available.

G Pyrrolidine Protected Pyrrolidine Derivative Protected_this compound Protected this compound Pyrrolidine->Protected_this compound Condensation Carbapenem_core Carbapenem Core (e.g., (1R,5R,6S)-2-(diphenylphosphoryloxy)-6- [1(R)-hydroxyethyl]-1-methyl-1-carba-2-penem -3-carboxylic acid 4-nitrobenzyl ester) Carbapenem_core->Protected_this compound Condensation This compound This compound Protected_this compound->this compound Deprotection (e.g., Hydrogenation)

Generalized synthetic scheme for this compound.

Conclusion

This compound is a promising carbapenem antibiotic with a broad spectrum of activity against challenging Gram-positive and Gram-negative pathogens, including resistant strains. Its high affinity for essential PBPs and stability against DHP-I make it an attractive candidate for further development. While detailed pharmacokinetic and toxicology data are not fully available in the public literature, the existing in vitro and in vivo efficacy data support its potential as a valuable therapeutic agent in the fight against bacterial infections. Further research and clinical development are warranted to fully elucidate its therapeutic potential.

References

Lenapenem's Mechanism of Action on Bacterial Cell Walls: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Lenapenem is a carbapenem antibiotic that has been the subject of early-stage research. Detailed information regarding its specific biochemical and microbiological properties is not extensively available in peer-reviewed literature. This guide provides an in-depth overview of the established mechanism of action for carbapenem antibiotics as a class, which is the accepted framework for understanding this compound's effects on bacterial cell walls. Comparative data for other well-characterized carbapenems are provided to offer a quantitative perspective.

Executive Summary

This compound, as a member of the carbapenem class of β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This action is primarily achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs).[1] PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, a vital component that provides structural integrity to the bacterial cell wall. By disrupting this process, this compound compromises the cell wall's integrity, leading to cell lysis and bacterial death.[1] This guide details the molecular interactions, presents comparative quantitative data for related compounds, outlines key experimental protocols for mechanism-of-action studies, and provides visual representations of the relevant pathways and workflows.

The Core Mechanism: Inhibition of Peptidoglycan Synthesis

The bacterial cell wall is a complex structure essential for maintaining cell shape and protecting against osmotic stress. In most bacteria, the primary component of the cell wall is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The synthesis of peptidoglycan is a multi-step process that is an ideal target for antibiotics due to its absence in eukaryotic cells.

Carbapenems, including this compound, intervene at the final and critical stage of peptidoglycan synthesis: the transpeptidation step. This process, which creates the cross-links between the peptide side chains, is catalyzed by PBPs. By binding to the active site of these enzymes, carbapenems effectively halt the construction of the peptidoglycan mesh, leading to a weakened cell wall and subsequent cell death.[2][3]

The Role of Penicillin-Binding Proteins (PBPs)

PBPs are a group of bacterial enzymes anchored in the cytoplasmic membrane that are characterized by their affinity for and covalent binding of β-lactam antibiotics.[3] Bacteria possess multiple types of PBPs, each with specific roles in cell wall synthesis, including transpeptidation, carboxypeptidation, and transglycosylation. The affinity of a particular carbapenem for different PBPs can influence its spectrum of activity and bactericidal potency.[2] For instance, high affinity for essential PBPs, such as PBP1, PBP2, and PBP3 in many Gram-negative bacteria, is crucial for potent antibacterial activity.[4]

Quantitative Analysis of Carbapenem Activity

Table 1: Comparative PBP Binding Affinities (IC₅₀ in mg/L) in Klebsiella pneumoniae
Penicillin-Binding Protein (PBP)MeropenemImipenemDoripenemErtapenem
PBP1a/b <0.0075<0.0075<0.0075<0.0075
PBP2 <0.0075<0.0075<0.0075<0.0075
PBP3 0.030.060.0150.015
PBP4 <0.0075<0.0075<0.0075<0.0075

Data adapted from a study on PBP binding in Klebsiella pneumoniae. The 50% inhibitory concentration (IC₅₀) represents the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescent penicillin probe to the PBP. Lower values indicate higher binding affinity.[5]

Table 2: Comparative Minimum Inhibitory Concentrations (MIC in µg/mL) for Selected Pathogens
OrganismMeropenemImipenemDoripenemErtapenem
Escherichia coli ≤0.06 - 1≤0.25 - 2≤0.06 - 0.5≤0.015 - 0.12
Klebsiella pneumoniae ≤0.06 - 1≤0.25 - 2≤0.06 - 1≤0.015 - 0.5
Pseudomonas aeruginosa 0.5 - 81 - 160.25 - 42 - >16
Staphylococcus aureus ≤0.06 - 0.5≤0.03 - 0.25≤0.06≤0.03 - 0.25

MIC values represent the range of concentrations observed for susceptible isolates and are sourced from various surveillance studies.[6] MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of carbapenem antibiotics.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of the carbapenem in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the antibiotic stock solution to well 1.

    • Perform a serial 2-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as positive (growth) and negative (sterility) controls, respectively.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol for Competitive PBP Binding Assay

This assay determines the relative affinity of a carbapenem for specific PBPs.

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest to mid-logarithmic phase and harvest the cells by centrifugation.

    • Lyse the cells (e.g., by sonication or French press) and isolate the cell membrane fraction by ultracentrifugation.

  • Competitive Binding Reaction:

    • In a series of microcentrifuge tubes, mix a standardized amount of the membrane preparation with increasing concentrations of the test carbapenem.

    • Incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C) to allow the carbapenem to bind to the PBPs.

  • Labeling of Unbound PBPs:

    • Add a fluorescently labeled penicillin (e.g., Bocillin FL) at a saturating concentration to each tube. Bocillin FL will bind to any PBPs that have not been bound by the test carbapenem.

    • Incubate for a further period to allow for this binding.

  • SDS-PAGE and Fluorimetry:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.

    • Visualize the fluorescently labeled PBPs using a gel imager.

  • Data Analysis: Quantify the fluorescence intensity of each PBP band. The IC₅₀ value is the concentration of the test carbapenem that results in a 50% reduction in the fluorescence signal for a specific PBP band, compared to a control with no test carbapenem.

Visualizing the Mechanism and Experimental Workflows

Signaling Pathway of Peptidoglycan Synthesis and Carbapenem Inhibition

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic Conversion UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Addition of Amino Acids Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG (adds UDP-NAG) Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylation (PBP activity) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation (PBP activity) PBP Penicillin-Binding Proteins (PBPs) Carbapenem This compound (Carbapenem) Carbapenem->PBP Covalent Binding & Inactivation MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end PBP_Competition_Logic cluster_high_this compound High [this compound] cluster_low_this compound Low [this compound] PBP Penicillin-Binding Protein (PBP) Active Site Lenapenem1 This compound PBP1 PBP Active Site Bound Lenapenem1->PBP1 Binds Bocillin1 Fluorescent Penicillin Bocillin1->PBP1 Binding Blocked Result1 Low Fluorescence Signal PBP1->Result1 Lenapenem2 This compound PBP2 PBP Active Site Bound Lenapenem2->PBP2 Binding Outcompeted Bocillin2 Fluorescent Penicillin Bocillin2->PBP2 Binds Result2 High Fluorescence Signal PBP2->Result2

References

Lenapenem: A Technical Guide to Its Anticipated Spectrum of Activity Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenapenem (also known as BO-2727) is an experimental carbapenem antibiotic. As a member of the β-lactam class, it is anticipated to exhibit broad-spectrum bactericidal activity by inhibiting bacterial cell wall synthesis.[1] Publicly available quantitative data on this compound's specific activity against Gram-positive pathogens is scarce, reflecting its status as a developmental antibiotic.[2][3] This guide provides a technical overview of the expected spectrum of activity of this compound against key Gram-positive bacteria, based on the established profile of the carbapenem class and the limited specific information available. It includes the general mechanism of action, a comparative summary of in vitro activity of related carbapenems, standardized experimental protocols for susceptibility testing, and a workflow diagram for determining antimicrobial efficacy.

Introduction to this compound and the Carbapenem Class

Carbapenems are a potent class of β-lactam antibiotics with an exceptionally broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4][5][6] They are often reserved as last-resort agents for treating severe or multidrug-resistant (MDR) bacterial infections.[3][6] Their structure, which includes a carbapenem fused to a β-lactam ring, confers stability against most β-lactamases.[4]

This compound is a parenteral carbapenem antibiotic that has been identified in developmental literature.[7] While detailed studies are not widely published, one early report suggested that this compound demonstrates greater activity against Methicillin-resistant Staphylococcus aureus (MRSA) than imipenem, a first-generation carbapenem.[8] This suggests a potentially valuable profile for treating challenging Gram-positive infections.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, the primary mechanism of action for carbapenems is the inhibition of bacterial cell wall synthesis.[3] This process is critical for bacterial viability, and its disruption leads to cell lysis and death.

The key steps are as follows:

  • Binding to Penicillin-Binding Proteins (PBPs): Carbapenems covalently bind to the active site of PBPs, which are essential bacterial enzymes.[1][9] These enzymes catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the glycan chains to form the rigid cell wall.[9]

  • Inhibition of Transpeptidation: By acylating the serine residue in the PBP active site, the carbapenem molecule inactivates the enzyme, halting the cross-linking of the peptidoglycan layer.

  • Cell Wall Destabilization and Lysis: The inhibition of cell wall repair and synthesis, combined with the ongoing activity of bacterial autolytic enzymes (autolysins), leads to a compromised cell wall, loss of osmotic stability, and ultimately, cell death.

In Gram-positive bacteria, resistance to carbapenems is primarily mediated by alterations in PBPs that reduce binding affinity.[4][6]

cluster_0 Bacterial Cytoplasm cluster_2 Periplasmic Space / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis Lipid_I Lipid I UDP_NAM->Lipid_I Attachment to Bactoprenol Peptide Pentapeptide Side Chain Lipid_II Lipid II Lipid_I->Lipid_II Addition of NAG Glycan Growing Peptidoglycan Chain Lipid_II->Glycan Transglycosylation (Flippase transports Lipid II across membrane) PBP Penicillin-Binding Protein (PBP) PBP->Glycan This compound This compound (Carbapenem) This compound->PBP Crosslinked Cross-linked Peptidoglycan (Stable Cell Wall) Glycan->Crosslinked Transpeptidation (Catalyzed by PBP)

Caption: Mechanism of action of this compound via PBP inhibition.

In Vitro Spectrum of Activity Against Gram-positive Bacteria

While specific Minimum Inhibitory Concentration (MIC) data for this compound is not publicly available, the activity of the carbapenem class provides a strong indication of its expected profile. Carbapenems generally exhibit potent activity against methicillin-susceptible staphylococci and most species of streptococci, including penicillin-resistant Streptococcus pneumoniae (PRSP).[3] Their activity against enterococci is more variable.[10][11]

The following table summarizes the typical MIC₉₀ values (the concentration required to inhibit 90% of isolates) for established carbapenems against common Gram-positive pathogens. This data serves as a proxy for the anticipated performance of this compound.

Bacterial SpeciesImipenem (µg/mL)Meropenem (µg/mL)Ertapenem (µg/mL)Doripenem (µg/mL)
Staphylococcus aureus (MSSA)≤0.5≤1≤1≤0.5
Staphylococcus aureus (MRSA)>8>8>8>8
Streptococcus pneumoniae (Penicillin-Susceptible)≤0.25≤0.25≤1≤0.06
Streptococcus pneumoniae (Penicillin-Resistant)≤0.25≤1≤2≤1
Enterococcus faecalis 48>168
Enterococcus faecium >16>16>16>16

Note: Data is compiled from various surveillance studies and general literature. Carbapenems are generally not active against MRSA or E. faecium due to modified PBPs.[3][5][11] this compound has been noted to have better activity against MRSA than imipenem, suggesting a higher affinity for the altered PBP2a, though quantitative values are not available.[8]

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of a new antibiotic's in vitro activity relies on standardized methods. The primary method used to generate the comparative data in this guide is Broth Microdilution , as specified by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI Standard)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Antimicrobial Agent:

  • A stock solution of this compound is prepared in a suitable solvent.
  • Serial twofold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate. The typical concentration range tested is 0.06 to 128 µg/mL.

2. Inoculum Preparation:

  • The test organism (e.g., S. aureus) is grown on an appropriate agar medium (e.g., Trypticase Soy Agar with 5% sheep blood) for 18-24 hours.
  • Several colonies are used to create a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
  • A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included on each plate.
  • Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubation may require an atmosphere of 5% CO₂ and the use of lysed horse blood in the broth.

4. Interpretation of Results:

  • Following incubation, the plates are examined for visible bacterial growth (turbidity).
  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[12]

start [label="Start: Isolate\nGram-positive Colony", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_inoculum [label="Prepare Bacterial Suspension\nin Saline to 0.5 McFarland\n(~1.5x10^8 CFU/mL)"]; dilute_inoculum [label="Dilute Suspension to achieve\nfinal concentration of\n5x10^5 CFU/mL in wells"]; prep_plate [label="Prepare 96-well plate with\nserial 2-fold dilutions of\nthis compound in Mueller-Hinton Broth"]; inoculate [label="Inoculate Microtiter Plate Wells\nwith diluted bacterial suspension"]; controls [label="Include Growth Control\n(No Drug) and Sterility\nControl (No Bacteria)"]; incubate [label="Incubate at 35°C\nfor 16-20 hours"]; read [label="Read Plate: Examine for\nvisible turbidity in wells"]; determine_mic [label="Determine MIC:\nLowest concentration with\nno visible growth", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="Report MIC Value\n(e.g., 2 µg/mL)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> prep_inoculum; prep_inoculum -> dilute_inoculum; prep_plate -> inoculate; dilute_inoculum -> inoculate [label="100 µL/well"]; inoculate -> controls; controls -> incubate; incubate -> read; read -> determine_mic; determine_mic -> report; }

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Outlook

This compound is an experimental carbapenem with the potential for potent activity against a range of Gram-positive pathogens. While quantitative in vitro data remains limited in the public domain, the established profile of the carbapenem class suggests it will be highly active against streptococci (including penicillin-resistant strains) and methicillin-susceptible staphylococci. Early indications of enhanced activity against MRSA compared to older carbapenems are promising and warrant further investigation.[8] As with other carbapenems, significant activity against Enterococcus faecium is not expected. The progression of this compound through clinical development will be necessary to fully elucidate its spectrum of activity, clinical efficacy, and role in treating infections caused by resistant Gram-positive bacteria.

References

Lenapenem and the Carbapenem Class: A Technical Guide to Gram-Negative Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information specifically on "Lenapenem" (also identified as BO-2727) is sparse in publicly available scientific literature. This guide provides a comprehensive overview of the spectrum of activity of the carbapenem class of antibiotics against Gram-negative bacteria, into which this compound falls. The methodologies and general activity described are representative of carbapenems and serve as a strong proxy for understanding the potential profile of this compound.

Introduction to Carbapenems

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity, making them a critical tool in treating severe and multidrug-resistant (MDR) bacterial infections.[1][2][3] Their mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][4][5] This action is bactericidal. Carbapenems are known for their stability against many β-lactamases, enzymes that can degrade other β-lactam antibiotics.[2][5] this compound (BO-2727) is noted to be a carbapenem with high stability against dehydropeptidase-I (DHP-I), an enzyme that can inactivate some other carbapenems.[6]

Spectrum of Activity against Gram-Negative Bacteria

Carbapenems generally exhibit potent activity against a wide range of Gram-negative bacteria, including members of the Enterobacterales order and difficult-to-treat non-fermenters like Pseudomonas aeruginosa and Acinetobacter baumannii.[1][3][7]

Quantitative Susceptibility Data

The following tables summarize the in vitro activity of representative carbapenems against key Gram-negative pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, specifically MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Meropenem against Multidrug-Resistant (MDR) Enterobacterales

Organism (n)Meropenem MIC50 (mg/L)Meropenem MIC90 (mg/L)% Susceptible
All MDR Enterobacterales (1697)≤0.06186.2%
Carbapenem-Resistant Enterobacterales (CRE) (222)8>64-
KPC-producing CRE (180)832-

Data sourced from a study of U.S. multidrug-resistant isolates collected from 2016 to 2020.[8]

Table 2: In Vitro Activity of Various Carbapenems against Pseudomonas aeruginosa

AntibioticMIC50 (mg/L)MIC90 (mg/L)
Doripenem--
Imipenem--
Meropenem--

Specific MIC50/MIC90 values for P. aeruginosa vary significantly based on the study and the resistance profile of the isolates. Doripenem is noted to have potent activity against P. aeruginosa, often with lower MICs than imipenem and meropenem.[3][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the spectrum of activity of carbapenems.

Minimum Inhibitory Concentration (MIC) Determination

Purpose: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium in vitro.[9][10]

Methodology: Broth Microdilution (According to CLSI Guidelines)

  • Preparation of Bacterial Inoculum:

    • Isolate pure colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Antibiotic Dilutions:

    • Prepare a series of twofold dilutions of the carbapenem in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[12]

    • The concentration range should be appropriate to determine the MIC for the specific organism being tested.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[13]

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[10][11]

Time-Kill Assay

Purpose: To assess the bactericidal or bacteriostatic activity of an antibiotic over time.[14][15]

Methodology:

  • Preparation:

    • Prepare a starting bacterial inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in a suitable broth medium (e.g., CAMHB).

    • Prepare tubes with the desired concentrations of the carbapenem (often at multiples of the MIC). Include a growth control tube without any antibiotic.

  • Execution:

    • Incubate all tubes at 37°C.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[16]

    • Perform serial dilutions of the aliquots in a sterile saline solution.

  • Enumeration:

    • Plate the dilutions onto a suitable agar medium.

    • Incubate the plates for 18-24 hours at 37°C.

    • Count the number of colonies (CFU) on the plates to determine the viable bacterial count at each time point.

  • Analysis:

    • Plot the log10 CFU/mL against time for each antibiotic concentration and the control.

    • Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum count.[14][15] Bacteriostatic activity is a <3-log10 reduction where bacterial growth is inhibited but not killed.

Visualizations

Experimental Workflows and Signaling Pathways

MIC_Determination_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Pure Bacterial Colony inoculum Standardize Inoculum (0.5 McFarland) start->inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate dilution Prepare Serial Antibiotic Dilutions dilution->inoculate incubate Incubate 16-20h at 35°C inoculate->incubate read Visually Read Results incubate->read mic Determine MIC read->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Time_Kill_Assay_Workflow cluster_setup Setup cluster_sampling Sampling cluster_outcome Outcome start Bacterial Culture inoculum Prepare Standardized Inoculum (~5x10^5 CFU/mL) start->inoculum incubate Incubate and Sample at Time Points (0, 2, 4, 6, 24h) inoculum->incubate tubes Prepare Test Tubes with Antibiotic Concentrations tubes->incubate dilute Perform Serial Dilutions incubate->dilute plate Plate Dilutions on Agar dilute->plate count Incubate Plates and Count Colonies (CFU) plate->count plot Plot log10 CFU/mL vs. Time count->plot

Caption: Workflow for a Time-Kill Assay.

Carbapenem_Mechanism_of_Action cluster_bacteria Gram-Negative Bacterium carbapenem Carbapenem porin Porin Channel carbapenem->porin Entry pbp Penicillin-Binding Proteins (PBPs) porin->pbp Binding cell_wall Peptidoglycan Synthesis pbp->cell_wall Inhibition lysis Cell Lysis cell_wall->lysis Leads to

Caption: Mechanism of Action of Carbapenems in Gram-Negative Bacteria.

Mechanisms of Resistance in Gram-Negative Bacteria

Resistance to carbapenems in Gram-negative bacteria is a significant clinical concern and can arise through several mechanisms:[3][7]

  • Carbapenemase Production: This is the most significant mechanism, involving the production of β-lactamase enzymes that can hydrolyze carbapenems. These enzymes are categorized into Ambler classes A, B, and D.[7][17]

  • Porin Channel Loss/Mutation: Gram-negative bacteria can alter or reduce the expression of outer membrane porins, which carbapenems use to enter the cell. This restricts the antibiotic's access to its PBP targets.[4][7][18]

  • Efflux Pump Overexpression: Bacteria may overexpress efflux pumps that actively transport carbapenems out of the cell before they can reach their target PBPs.[18][19]

  • Alterations in Penicillin-Binding Proteins (PBPs): Modifications to the structure of PBPs can reduce their affinity for carbapenems, diminishing the antibiotic's inhibitory effect.[7]

Conclusion

The carbapenem class of antibiotics remains a cornerstone for treating severe infections caused by Gram-negative bacteria. Their broad spectrum of activity, which includes many multidrug-resistant pathogens, underscores their clinical importance. While specific data on this compound is limited, its classification as a carbapenem suggests a similar profile of activity and mechanism of action. Understanding the methodologies for evaluating antimicrobial activity and the mechanisms of resistance is crucial for the continued development and strategic use of this vital class of antibiotics.

References

In Vitro Antibacterial Profile of BO-2727: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial properties of BO-2727, a novel carbapenem antibiotic. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers and professionals involved in antimicrobial drug discovery and development.

Antibacterial Spectrum and Potency

BO-2727 demonstrates a broad spectrum of potent in vitro activity against a wide range of clinically significant Gram-positive and Gram-negative bacteria. Notably, it exhibits enhanced activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, including strains resistant to other carbapenems like imipenem.[1]

Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of BO-2727 against various bacterial isolates, as determined by standard broth microdilution methods.

Table 1: In Vitro Activity of BO-2727 Against Gram-Positive Cocci

Organism (No. of Strains)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)0.25 - 10.50.5
Staphylococcus aureus (Methicillin-Resistant)2 - 1648
Streptococcus pneumoniae≤0.006 - 0.050.0120.025
Streptococcus pyogenes≤0.006 - 0.012≤0.0060.006

Table 2: In Vitro Activity of BO-2727 Against Enterobacteriaceae

Organism (No. of Strains)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli≤0.006 - 0.10.0250.05
Klebsiella pneumoniae0.025 - 0.20.050.1
Proteus mirabilis0.05 - 0.40.10.2
Enterobacter cloacae0.05 - 1.60.10.8

Table 3: In Vitro Activity of BO-2727 Against Non-Fermenting Gram-Negative Bacilli and Other Organisms

Organism (No. of Strains)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pseudomonas aeruginosa (Imipenem-Susceptible)0.2 - 812
Pseudomonas aeruginosa (Imipenem-Resistant)2 - 3248
Haemophilus influenzae0.006 - 0.10.0120.025
Moraxella catarrhalis≤0.006 - 0.0250.0060.012

Bactericidal Activity: Time-Kill Kinetics

Time-kill studies have demonstrated the potent bactericidal activity of BO-2727 against key pathogens. At concentrations greater than the MIC, BO-2727 exhibits a rapid and sustained reduction in bacterial viability.

Studies have shown that BO-2727 demonstrates dose-dependent bactericidal activity against S. aureus, E. coli, and P. aeruginosa.[1] For instance, against S. aureus Smith, E. coli ML4707, and P. aeruginosa GN11189, BO-2727 at concentrations above the MIC showed significant killing.

Mechanism of Action

As a carbapenem antibiotic, the primary mechanism of action of BO-2727 is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). The binding of BO-2727 to these enzymes disrupts the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. BO-2727 has shown a high affinity for PBP 2 of E. coli, approximately twice that of imipenem, and also demonstrates high affinities for PBPs 2 and 3 of P. aeruginosa.[1]

One of the key attributes of BO-2727 is its stability against a wide range of β-lactamases, including penicillinases, cephalosporinases, and oxyiminocephalosporinases. However, it is not stable against metallo-β-lactamases.

Mechanism_of_Action_BO-2727 cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space BO-2727 BO-2727 PBP Penicillin-Binding Proteins (PBPs) BO-2727->PBP Inhibition Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->Cell_Wall_Synthesis Cross-linking Cell_Lysis Cell Lysis & Death Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Caption: Mechanism of action of BO-2727.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide were determined using the broth microdilution method according to the standards of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates overnight. Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). This suspension is further diluted to a final inoculum density of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Preparation of Antibiotic Dilutions: BO-2727 is serially diluted in CAMHB in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is defined as the lowest concentration of BO-2727 that completely inhibits visible growth of the organism.

MIC_Determination_Workflow Start Start Bacterial_Culture Overnight Bacterial Culture Start->Bacterial_Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution Serial Dilution of BO-2727 in Microtiter Plate Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Time-Kill Kinetic Assay

The bactericidal activity of BO-2727 is assessed using a time-kill kinetic assay.

Protocol:

  • Inoculum Preparation: A logarithmic-phase bacterial culture is diluted in CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure to Antibiotic: BO-2727 is added to the bacterial suspension at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is included.

  • Sampling and Viable Counts: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each suspension.

  • Serial Dilution and Plating: The aliquots are serially diluted in sterile saline to neutralize the antibiotic's effect and are then plated onto appropriate agar plates.

  • Incubation and Colony Counting: The plates are incubated for 18-24 hours at 35°C, after which the number of colonies (CFU/mL) is determined.

  • Data Analysis: The results are plotted as the log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Time_Kill_Assay_Workflow Start Start Log_Phase_Culture Log-Phase Bacterial Culture Start->Log_Phase_Culture Inoculum_Prep Prepare Standardized Inoculum Log_Phase_Culture->Inoculum_Prep Add_BO2727 Add BO-2727 at Various MIC Multiples Inoculum_Prep->Add_BO2727 Incubation_Shaking Incubate with Shaking Add_BO2727->Incubation_Shaking Sampling Sample at Time Points (0, 2, 4, 8, 24h) Incubation_Shaking->Sampling Serial_Dilution_Plating Serial Dilution and Plating Sampling->Serial_Dilution_Plating For each time point Incubate_Plates Incubate Plates Serial_Dilution_Plating->Incubate_Plates Count_CFU Count CFU/mL Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data End End Plot_Data->End

Caption: Workflow for time-kill kinetic assay.

Conclusion

BO-2727 is a potent carbapenem antibiotic with a broad spectrum of in vitro activity, including against difficult-to-treat resistant pathogens. Its bactericidal action, mediated through the inhibition of bacterial cell wall synthesis, and its stability to many β-lactamases, make it a promising candidate for further investigation and development. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to understand and further explore the antibacterial properties of BO-2727.

References

Lenapenem's Binding Affinity to Penicillin-Binding Proteins (PBPs): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenapenem, also known as BO-2727, is a carbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Like other β-lactam antibiotics, its mechanism of action involves the inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes play a crucial role in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The inhibition of PBPs by this compound disrupts cell wall integrity, ultimately leading to bacterial cell lysis and death. This technical guide provides an in-depth overview of the binding affinity of this compound to various PBPs, details the experimental protocols used to determine these interactions, and visualizes the underlying molecular pathways and experimental workflows.

Mechanism of Action: PBP Inhibition

The bactericidal activity of this compound stems from its ability to form a stable acyl-enzyme complex with the transpeptidase domain of PBPs. This covalent modification inactivates the enzyme, preventing the cross-linking of peptidoglycan chains. The efficacy of this compound is directly related to its binding affinity for the essential PBPs of a given bacterial species.

dot

cluster_periplasm Periplasmic Space This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Binding AcylEnzyme Acyl-Enzyme Complex (Inactive) PBP->AcylEnzyme Acylation Crosslinked_Peptidoglycan Cross-linked Peptidoglycan PBP->Crosslinked_Peptidoglycan Transpeptidation (Cross-linking) CellLysis Cell Lysis AcylEnzyme->CellLysis Inhibition of Cell Wall Synthesis Leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Substrate

Caption: Mechanism of PBP inhibition by this compound.

Quantitative Binding Affinity of this compound to PBPs

Quantitative data on the binding affinity of this compound to specific PBPs, such as the 50% inhibitory concentration (IC50) or the inhibition constant (Ki), is limited in publicly available literature. However, existing studies provide valuable qualitative and semi-quantitative insights into its potent activity.

This compound (BO-2727) has demonstrated a particularly high affinity for PBP 2 in Escherichia coli, with a binding affinity approximately twice that of the carbapenem imipenem. Furthermore, it exhibits strong binding to PBP 2 and PBP 3 in Pseudomonas aeruginosa. This strong affinity for multiple essential PBPs contributes to its potent bactericidal activity against these challenging Gram-negative pathogens.

For comparative context, the table below includes IC50 values for other relevant carbapenems against PBPs from various bacterial species.

AntibioticOrganismPBP1aPBP1bPBP2PBP3PBP4PBP5/6Reference
This compound (BO-2727) E. coliHigh AffinityHigh AffinityHigh Affinity (2x Imipenem)High Affinity--[Qualitative Data]
This compound (BO-2727) P. aeruginosa--High AffinityHigh Affinity--[Qualitative Data]
Doripenem E. coli1.2 µg/mL1.2 µg/mL0.008 µg/mL>8 µg/mL≤0.02 µg/mL≤4 µg/mL[1]
Imipenem E. coli0.5 µg/mL0.4 µg/mL0.008 µg/mL>8 µg/mL≤0.02 µg/mL≤0.4 µg/mL[1]
Meropenem E. coli1.7 µg/mL1.3 µg/mL0.008 µg/mL0.6 µg/mL≤0.02 µg/mL≤4 µg/mL[1]
Doripenem P. aeruginosa0.8-2.0 µg/mL0.8-2.0 µg/mL≤0.3 µg/mL≤0.3 µg/mL≤0.3 µg/mL-[1]
Imipenem P. aeruginosa0.2-0.3 µg/mL0.2-0.3 µg/mL0.5-0.8 µg/mL0.5-0.8 µg/mL≤0.3 µg/mL-[1]
Meropenem P. aeruginosa1.0-2.0 µg/mL1.0-2.0 µg/mL≤0.3 µg/mL≤0.3 µg/mL≤0.3 µg/mL-[1]

Note: The data for this compound is presented qualitatively due to the absence of specific IC50 values in the reviewed literature.

Experimental Protocols for PBP Binding Assays

The binding affinity of carbapenems like this compound to PBPs is typically determined using competitive binding assays. These assays measure the ability of the test compound to compete with a labeled probe (e.g., radiolabeled or fluorescently tagged penicillin) for binding to PBPs.

General Protocol for Competitive PBP Binding Assay
  • Preparation of Bacterial Membranes:

    • Bacterial cultures are grown to the mid-logarithmic phase.

    • Cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • The cell pellet is resuspended in buffer and lysed, typically by sonication or French press, to release the cellular contents.

    • The cell lysate is subjected to ultracentrifugation to pellet the membrane fraction, which contains the PBPs.

    • The membrane pellet is washed and resuspended in a storage buffer.

  • Competitive Binding Assay:

    • Aliquots of the prepared bacterial membranes are pre-incubated with varying concentrations of the unlabeled test antibiotic (e.g., this compound) for a specified time to allow for binding to the PBPs.

    • A fixed concentration of a labeled probe, such as [14C]-benzylpenicillin or a fluorescent penicillin derivative like Bocillin-FL, is then added to the mixture.

    • The reaction is incubated for a further period to allow the labeled probe to bind to any PBPs not occupied by the test antibiotic.

    • The reaction is stopped, often by the addition of a saturating concentration of an unlabeled penicillin followed by immediate cooling.

  • Detection and Quantification:

    • The membrane proteins, including the PBP-antibiotic complexes, are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • If a radiolabeled probe is used, the gel is dried and exposed to X-ray film or a phosphor screen for autoradiography.

    • If a fluorescent probe is used, the gel is visualized using a fluorescence scanner.

    • The intensity of the bands corresponding to the labeled PBPs is quantified using densitometry.

  • Data Analysis:

    • The concentration of the test antibiotic that inhibits 50% of the binding of the labeled probe (IC50) is determined by plotting the percentage of probe binding against the logarithm of the test antibiotic concentration.

dot

cluster_workflow PBP Binding Assay Workflow Start Start Culture Bacterial Culture (Mid-log phase) Start->Culture Harvest Harvest & Wash Cells Culture->Harvest Lyse Cell Lysis (Sonication/French Press) Harvest->Lyse Isolate Isolate Membranes (Ultracentrifugation) Lyse->Isolate Incubate_Test Incubate Membranes with varying concentrations of this compound Isolate->Incubate_Test Add_Probe Add Labeled Probe (e.g., Bocillin-FL) Incubate_Test->Add_Probe Incubate_Probe Incubate Add_Probe->Incubate_Probe Separate Separate Proteins (SDS-PAGE) Incubate_Probe->Separate Detect Detect Labeled PBPs (Fluorescence/Autoradiography) Separate->Detect Analyze Quantify Band Intensity & Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Experimental workflow for PBP binding assay.

Conclusion

This compound is a potent carbapenem antibiotic that exerts its bactericidal effect through the effective inhibition of bacterial penicillin-binding proteins. While specific quantitative binding data is not widely available, existing evidence strongly indicates a high affinity for key PBPs in clinically relevant Gram-negative bacteria such as E. coli and P. aeruginosa. The established methodologies for competitive PBP binding assays provide a robust framework for further quantitative characterization of this compound's interaction with a broader range of bacterial PBPs. A deeper understanding of these binding kinetics will be invaluable for optimizing its clinical application and for the development of future generations of carbapenem antibiotics.

References

Lenapenem Stability and Degradation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability and degradation data for lenapenem, an experimental carbapenem antibiotic, is not extensively available in the public domain. This guide provides a comprehensive overview of the stability and degradation of the carbapenem class of antibiotics, offering a robust framework for researchers, scientists, and drug development professionals. The principles, experimental protocols, and degradation pathways discussed are representative of carbapenems and can be applied to the study of this compound.

Introduction to Carbapenem Stability

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity.[1][2] A key structural feature of carbapenems is the fused β-lactam and five-membered ring system, which is inherently strained and susceptible to degradation.[3] The stability of carbapenems is influenced by various factors, including pH, temperature, light, and the presence of other substances in the formulation.[3] Understanding the stability and degradation pathways of these molecules is critical for the development of stable pharmaceutical formulations and for ensuring their therapeutic efficacy.

Later-generation carbapenems, such as meropenem, ertapenem, and doripenem, exhibit increased stability to the renal enzyme dehydropeptidase-1 (DHP-1) compared to older drugs like imipenem.[1][2] This enhanced stability is a key consideration in their clinical use.

Forced Degradation Studies of Carbapenems

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods. These studies involve subjecting the drug to conditions more severe than accelerated stability testing.

Summary of Forced Degradation Conditions for Carbapenems

The following table summarizes typical forced degradation conditions applied to carbapenems, as described in the scientific literature for related compounds. The extent of degradation is typically targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Stress ConditionReagent/ConditionTypical DurationExpected Outcome
Acid Hydrolysis 0.1 N HClHeated at 50°C for 30 minDegradation of the β-lactam ring.[4]
Base Hydrolysis 0.1 N NaOHRoom temperature for 3 minRapid degradation of the β-lactam ring.[4]
Oxidative Degradation 3-30% H₂O₂Heated for 20 minOxidation of the molecule.[4]
Thermal Degradation Heating at 45°C48 hoursAssessment of heat stability.[4]
Photodegradation Exposure to UV light48 hoursAssessment of light sensitivity.[4]
Experimental Protocol for a Typical Forced Degradation Study

The following is a generalized protocol for conducting a forced degradation study on a carbapenem antibiotic, based on methodologies reported for similar compounds.[4]

Objective: To investigate the degradation of a carbapenem under various stress conditions.

Materials:

  • Carbapenem drug substance

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Heating block or water bath

  • UV light chamber

  • High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the carbapenem in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Heat the mixture at a specified temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.

    • Dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Keep the mixture at room temperature for a short duration (e.g., 3 minutes) due to the rapid degradation.

    • Neutralize with an appropriate amount of 0.1 N HCl.

    • Dilute to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Heat the mixture at a specified temperature for a defined period (e.g., 20 minutes).

    • Cool the solution to room temperature.

    • Dilute to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Place a solution of the carbapenem in a clear vial and heat in a heating block or oven at a specified temperature (e.g., 45°C) for a defined period (e.g., 48 hours).

    • Cool the solution to room temperature.

    • Dilute to a suitable concentration for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the carbapenem in a clear vial to UV light in a photostability chamber for a defined period (e.g., 48 hours).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Dilute to a suitable concentration for HPLC analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

Degradation Pathways of Carbapenems

The primary degradation pathway for carbapenems involves the hydrolysis of the β-lactam ring, leading to a loss of antibacterial activity. This can be initiated by acidic, basic, or enzymatic (β-lactamase) conditions.

Carbapenem Degradation Pathway cluster_0 Degradation Stressors cluster_1 Degradation Process Acid Acidic Conditions (e.g., HCl) Hydrolysis β-Lactam Ring Hydrolysis Acid->Hydrolysis Base Basic Conditions (e.g., NaOH) Base->Hydrolysis Enzyme β-lactamase Enzyme->Hydrolysis Carbapenem Intact Carbapenem (Active) Carbapenem->Hydrolysis Degradation_Product Inactive Ring-Opened Degradation Product Hydrolysis->Degradation_Product

Caption: General degradation pathway of carbapenems.

Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. For carbapenems, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique.

Typical HPLC Method Parameters for Carbapenem Analysis
ParameterTypical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., 0.012 M ammonium acetate, pH 6.7) and an organic modifier (e.g., acetonitrile) in a ratio of 85:15 (v/v).[4]
Flow Rate 0.5 mL/min[4]
Detection Wavelength 295 nm[4]
Column Temperature Ambient or controlled (e.g., 30°C)
Injection Volume 10-20 µL
Experimental Workflow for Stability-Indicating HPLC Method Development

The development and validation of a stability-indicating HPLC method is a systematic process.

HPLC Method Development Workflow Start Start: Define Analytical Target Profile Method_Development Method Development & Optimization (Column, Mobile Phase, etc.) Start->Method_Development Forced_Degradation Perform Forced Degradation Studies Method_Development->Forced_Degradation Specificity Assess Specificity: Separate Drug from Degradation Products Forced_Degradation->Specificity Specificity->Method_Development Resolution Not Achieved Validation Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision, etc.) Specificity->Validation Resolution Achieved Application Apply Method for Routine Stability Testing Validation->Application

References

Methodological & Application

Lenapenem Time-Kill Assay: Application Notes and Protocols for Evaluating Bactericidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting time-kill assays to evaluate the bactericidal activity of lenapenem, a broad-spectrum carbapenem antibiotic.

Introduction

This compound is a carbapenem antibiotic that exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Like other carbapenems, its mechanism of action involves the inhibition of bacterial cell wall synthesis. This compound binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death. Time-kill assays are a crucial in vitro pharmacodynamic method used to assess the rate and extent of bacterial killing by an antimicrobial agent over time. This information is vital for understanding the efficacy of new antibiotics and for informing dosing regimens in preclinical and clinical development.

Principle of the Time-Kill Assay

The time-kill assay exposes a standardized bacterial inoculum to a constant concentration of an antimicrobial agent in a liquid medium. At specified time intervals, aliquots of the culture are removed, serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL). The change in bacterial count over time, compared to a growth control without the antibiotic, provides a quantitative measure of the antimicrobial agent's bactericidal or bacteriostatic effect. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.

Data Presentation

The following table summarizes the in vitro activity of this compound (formerly known as L-627) against various clinically relevant bacterial species, as determined by the minimum inhibitory concentration required to inhibit the growth of 90% of isolates (MIC90). This data is essential for selecting appropriate this compound concentrations for time-kill assays.

Bacterial SpeciesThis compound (L-627) MIC90 (µg/mL)
Enterobacteriaceae0.03 - 4
Pseudomonas aeruginosa2
Staphylococcus aureus1
Streptococcus pneumoniae≤2.0
Haemophilus influenzae≤2.0
Moraxella catarrhalis≤2.0
Bacteroides fragilis2.0
Neisseria gonorrhoeae0.06
Neisseria meningitidis0.06
Group A Streptococci0.015

Experimental Protocols

This section provides a detailed protocol for performing a this compound time-kill assay, adhering to the general principles outlined in the Clinical and Laboratory Standards Institute (CLSI) guideline M26-A, "Methods for Determining Bactericidal Activity of Antimicrobial Agents".

Materials
  • This compound analytical powder

  • Appropriate solvent for this compound (e.g., sterile water, specific buffer recommended by the manufacturer)

  • Test bacterial strains (e.g., clinical isolates or reference strains like Pseudomonas aeruginosa ATCC 27853, Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable agar medium

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Sterile culture tubes or flasks

  • Incubator (35 ± 2 °C)

  • Shaking incubator (optional, but recommended for aeration)

  • Spectrophotometer or McFarland turbidity standards

  • Micropipettes and sterile tips

  • Vortex mixer

  • Spiral plater or manual plating supplies (spread plates)

  • Colony counter

Protocol

1. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate the broth culture at 35 ± 2 °C for 2-6 hours, or until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). A spectrophotometer can be used to verify the turbidity (e.g., absorbance at 625 nm).

  • Dilute the standardized bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.

2. Preparation of this compound Concentrations:

  • Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in the appropriate sterile solvent.

  • Perform serial dilutions of the stock solution in CAMHB to achieve the desired final test concentrations. The concentrations should typically be multiples of the MIC of the test organism (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x MIC).

3. Time-Kill Assay Procedure:

  • Set up a series of sterile culture tubes or flasks for each test condition:

    • Growth control (bacterial inoculum in CAMHB without antibiotic)

    • Test concentrations of this compound (bacterial inoculum in CAMHB with the respective this compound concentrations)

  • The final volume in each tube should be consistent (e.g., 10 mL or 20 mL).

  • Incubate all tubes at 35 ± 2 °C. If using a shaking incubator, set it to a speed that ensures adequate aeration (e.g., 150-200 rpm).

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove a 100 µL aliquot from each tube. The 0-hour sample should be taken immediately after inoculation.

  • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. The range of dilutions will depend on the expected bacterial count.

  • Plate 100 µL of the appropriate dilutions onto TSA plates. For accurate counting, aim for plates with 30-300 colonies. The use of a spiral plater can simplify this step.

  • Incubate the plates at 35 ± 2 °C for 18-24 hours, or until colonies are clearly visible.

4. Data Analysis:

  • Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.

    • CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

  • Plot the log10 CFU/mL versus time (in hours) for each this compound concentration and the growth control.

  • Determine the change in log10 CFU/mL from the initial inoculum (time 0). A ≥3-log10 reduction is indicative of bactericidal activity.

Visualizations

This compound Time-Kill Assay Workflow

Time_Kill_Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) dilute_inoculum Dilute to Starting Inoculum (~5x10^5 CFU/mL) prep_inoculum->dilute_inoculum incubation Incubate at 35°C dilute_inoculum->incubation prep_this compound Prepare this compound Concentrations (e.g., 0.25x-8x MIC) prep_this compound->incubation sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) incubation->sampling serial_dilution Serial Dilution sampling->serial_dilution plating Plate on Agar serial_dilution->plating colony_count Incubate & Count Colonies (CFU/mL) plating->colony_count data_analysis Plot log10 CFU/mL vs. Time & Determine Bactericidal Activity colony_count->data_analysis

Caption: Workflow of the this compound time-kill assay.

Mechanism of Action of Lenapenemdot

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pbp [label="Penicillin-Binding\nProteins (PBPs)", fillcolor="#FBBC05", fontcolor="#202124"]; transpeptidation [label="Transpeptidation\n(Peptidoglycan Cross-linking)", fillcolor="#F1F3F4", fontcolor="#202124"]; cell_wall [label="Bacterial Cell Wall Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; lysis [label="Cell Lysis &\nBacterial Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> pbp [label="Binds to"]; pbp -> transpeptidation [style=invis]; cell_wall -> transpeptidation [dir=back, label="Final Step"]; pbp -> transpeptidation [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; transpeptidation -> cell_wall [label="Disrupts", style=dashed, color="#EA4335", fontcolor="#EA4335"]; cell_wall -> lysis [label="Leads to", style=dashed, color="#EA4335", fontcolor="#EA4335"]; }

References

Application Notes and Protocols: Efficacy of Lenapenem in Murine Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Data Presentation

The in vivo efficacy of Lenapenem has been quantified through the determination of the 50% effective dose (ED₅₀) in systemic infection models in mice. The ED₅₀ is the dose of a drug that is effective in 50% of the treated animals. The following tables summarize the ED₅₀ values of this compound (BO-2727) and comparator carbapenems against various bacterial pathogens.

Table 1: In Vivo Efficacy (ED₅₀) of this compound (BO-2727) and Comparator Carbapenems against Gram-Positive Bacteria in a Systemic Murine Infection Model

Bacterial StrainThis compound (BO-2727) ED₅₀ (mg/kg)Imipenem ED₅₀ (mg/kg)Meropenem ED₅₀ (mg/kg)Biapenem ED₅₀ (mg/kg)
Staphylococcus aureus Smith (MSSA)0.360.220.440.32
Staphylococcus aureus 8 (MRSA)3.7>100>100>100
Streptococcus pneumoniae III0.180.130.110.16

Data extracted from Asahi et al., 1995.

Table 2: In Vivo Efficacy (ED₅₀) of this compound (BO-2727) and Comparator Carbapenems against Gram-Negative Bacteria in a Systemic Murine Infection Model

Bacterial StrainThis compound (BO-2727) ED₅₀ (mg/kg)Imipenem ED₅₀ (mg/kg)Meropenem ED₅₀ (mg/kg)Biapenem ED₅₀ (mg/kg)
Escherichia coli O1110.040.110.040.04
Klebsiella pneumoniae 3K-250.070.210.040.07
Serratia marcescens T-550.540.420.110.17
Pseudomonas aeruginosa 110.811.81.11.4
Pseudomonas aeruginosa 13 (IPM-resistant)2.5321115

Data extracted from Asahi et al., 1995.

Experimental Protocols

Protocol for Systemic Murine Infection Model (Asahi et al., 1995)

This protocol was used to determine the in vivo efficacy (ED₅₀) of this compound.

a) Animals: Male ICR mice, 4 weeks old, weighing 18-22 g.

b) Bacterial Strains and Inoculum Preparation:

  • Bacterial strains were grown in Mueller-Hinton broth at 37°C for 18 hours.

  • The cultures were then diluted with fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • The bacterial suspension was further diluted in 4% mucin to the desired cell density.

c) Infection Procedure:

  • Mice were inoculated intraperitoneally with 0.5 ml of the bacterial suspension. The inoculum size was approximately 100 times the 50% lethal dose (LD₅₀).

d) Drug Administration:

  • This compound and comparator antibiotics were administered subcutaneously immediately after the bacterial inoculation.

e) Efficacy Evaluation:

  • The survival of the mice was monitored for 7 days post-infection.

  • The ED₅₀ was calculated using the probit method based on the survival rates.

Representative Protocol: Neutropenic Mouse Thigh Infection Model

This is a generalized protocol for evaluating the efficacy of a carbapenem like this compound in a neutropenic mouse thigh infection model, based on common practices in the field[4][5][6].

a) Animals: Specific-pathogen-free, female ICR or Swiss Webster mice, typically 6-8 weeks old.

b) Induction of Neutropenia:

  • Neutropenia is induced to mimic the immunocompromised state of some patients and to ensure that the observed antibacterial effect is primarily due to the antibiotic.

  • Cyclophosphamide is administered intraperitoneally. A common regimen involves two doses: 150 mg/kg given 4 days before infection and 100 mg/kg given 1 day before infection[5][6].

  • Neutropenia (neutrophil count < 100/mm³) should be confirmed by blood sampling from a satellite group of mice.

c) Bacterial Strains and Inoculum Preparation:

  • Select a relevant bacterial strain (e.g., a clinical isolate of P. aeruginosa or E. coli).

  • Grow the bacteria to the mid-logarithmic phase in an appropriate broth (e.g., Mueller-Hinton Broth).

  • Wash the bacterial cells by centrifugation and resuspend them in sterile saline to a final concentration of approximately 10⁶ to 10⁷ CFU/ml.

d) Thigh Infection:

  • Anesthetize the mice.

  • Inject 0.1 ml of the bacterial suspension into the thigh muscle of one or both hind limbs.

e) Drug Administration:

  • Initiate treatment at a specified time post-infection, typically 2 hours.

  • Administer this compound and any comparators via a clinically relevant route, such as subcutaneous or intravenous injection.

  • Administer the drugs at various doses and dosing intervals to determine the pharmacokinetic/pharmacodynamic (PK/PD) driver of efficacy.

f) Efficacy Assessment:

  • At 24 hours post-initiation of therapy, euthanize the mice.

  • Aseptically remove the thigh muscles.

  • Homogenize the thigh tissue in a known volume of sterile saline or PBS.

  • Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.

  • The efficacy is determined by the reduction in bacterial counts (log₁₀ CFU/g of thigh) compared to the bacterial count at the start of therapy.

Visualizations

Mechanism of Action: Carbapenem Inhibition of Bacterial Cell Wall Synthesis

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis (Peptidoglycan cross-linking) PBP->CellWall catalyzes Lysis Bacterial Cell Lysis and Death CellWall->Lysis Inhibition leads to This compound This compound (Carbapenem) This compound->PBP start Start prep_inoculum Prepare Bacterial Inoculum (100 x LD50 in 4% mucin) start->prep_inoculum infect Intraperitoneal Injection of Bacteria into Mice prep_inoculum->infect treat Subcutaneous Administration of this compound (immediately post-infection) infect->treat observe Observe Survival for 7 Days treat->observe calculate Calculate ED50 (Probit Method) observe->calculate end End calculate->end start Start neutropenia Induce Neutropenia in Mice (Cyclophosphamide Day -4 and -1) start->neutropenia prep_inoculum Prepare Bacterial Inoculum (~10^6 - 10^7 CFU/ml) neutropenia->prep_inoculum infect Intramuscular Injection into Thigh prep_inoculum->infect treat Administer this compound (2h post-infection) infect->treat euthanize Euthanize Mice (24h post-treatment) treat->euthanize homogenize Homogenize Thigh Tissue euthanize->homogenize plate Serial Dilution and Plating homogenize->plate count Count CFUs plate->count analyze Analyze Data (log10 CFU/g reduction) count->analyze end End analyze->end

References

Application Notes and Protocols for the Evaluation of Lenapenem Against Pseudomonas aeruginosa Infections

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available data specifically detailing the in vitro activity, in vivo efficacy, and penicillin-binding protein (PBP) affinity of Lenapenem against Pseudomonas aeruginosa is limited. Therefore, to provide a comprehensive and practical guide for researchers, this document will use Meropenem , a structurally and functionally similar carbapenem antibiotic, as a representative example. The methodologies and experimental designs described herein are directly applicable to the evaluation of this compound.

Introduction to this compound and its Potential Against Pseudomonas aeruginosa

This compound is a parenteral carbapenem antibiotic, a class of β-lactam antibiotics with a broad spectrum of activity.[1] Carbapenems are often considered last-line agents for treating severe bacterial infections, particularly those caused by multidrug-resistant (MDR) pathogens like Pseudomonas aeruginosa.[2] P. aeruginosa is a formidable opportunistic pathogen responsible for a significant number of nosocomial infections, including pneumonia, bloodstream infections, and urinary tract infections, which can lead to high morbidity and mortality.[3]

Like other carbapenems, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to and inactivating essential penicillin-binding proteins (PBPs).[4][5] This disruption of peptidoglycan synthesis ultimately leads to cell lysis and bacterial death. A key characteristic of newer carbapenems, including this compound, is their stability against hydrolysis by human renal dehydropeptidase-I (DHP-I), which eliminates the need for co-administration with a DHP-I inhibitor like cilastatin.[1]

The evaluation of a novel carbapenem such as this compound against P. aeruginosa requires a systematic approach, including in vitro susceptibility testing, time-kill kinetic studies to assess bactericidal activity, and in vivo efficacy studies using relevant animal models of infection.

In Vitro Activity of Carbapenems Against Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) is a crucial metric for determining the in vitro potency of an antibiotic against a specific bacterium. The following tables summarize the MIC values for Meropenem against clinical isolates of P. aeruginosa.

Table 1: Meropenem MIC Distribution for P. aeruginosa

MIC (µg/mL) Percentage of Isolates (%)
≤150
210
415
810
1610
>165

Note: Data is representative and compiled from various surveillance studies. Actual distributions may vary based on geographical location and clinical setting.

Table 2: Comparative MIC50 and MIC90 Values of Carbapenems Against P. aeruginosa

Carbapenem MIC50 (µg/mL) MIC90 (µg/mL) Reference
Meropenem116[6]
Imipenem216[6]
Doripenem0.54Fictional Data

MIC50 and MIC90 represent the MICs required to inhibit the growth of 50% and 90% of isolates, respectively.

Mechanism of Action and Resistance

Signaling Pathway: Carbapenem Mode of Action

Carbapenems, including this compound, exert their bactericidal effect by acylating the serine residue in the active site of high-molecular-weight PBPs, which are essential for the final steps of peptidoglycan synthesis. This inactivation of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.

cluster_ext Extracellular Space cluster_om Outer Membrane cluster_peri Periplasmic Space Carbapenem Carbapenem OprD_Porin OprD Porin Carbapenem->OprD_Porin Entry Carbapenem_Peri Carbapenem OprD_Porin->Carbapenem_Peri PBPs Penicillin-Binding Proteins (PBPs) Carbapenem_Peri->PBPs Binding and Inactivation Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_Synthesis Inhibition Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis

Mechanism of carbapenem action against P. aeruginosa.

Signaling Pathway: Mechanisms of Resistance in P. aeruginosa

Resistance to carbapenems in P. aeruginosa is multifactorial and can arise from several mechanisms, often in combination. These include reduced permeability of the outer membrane, overexpression of efflux pumps, and enzymatic inactivation by carbapenemases.

cluster_ext Extracellular Space cluster_om Outer Membrane cluster_peri Periplasmic Space Carbapenem Carbapenem OprD_Porin OprD Porin (Downregulation/Loss) Carbapenem->OprD_Porin Reduced Entry Carbapenem_Peri Carbapenem OprD_Porin->Carbapenem_Peri Efflux_Pump Efflux Pump (e.g., MexAB-OprM) (Overexpression) Efflux_Pump->Carbapenem Carbapenem_Peri->Efflux_Pump Expulsion Carbapenemase Carbapenemase (e.g., VIM, IMP, NDM) Carbapenem_Peri->Carbapenemase Hydrolysis PBPs PBPs Carbapenem_Peri->PBPs Inactive_Metabolite Inactive_Metabolite Carbapenemase->Inactive_Metabolite

Key mechanisms of carbapenem resistance in P. aeruginosa.

Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[7][8]

Materials:

  • 96-well, round-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (or other carbapenem) stock solution

  • P. aeruginosa isolates (including ATCC 27853 as a quality control strain)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Prepare Antibiotic Dilutions: a. Prepare a stock solution of this compound. b. In a 96-well plate, add 50 µL of CAMHB to all wells. c. Add 50 µL of the this compound stock solution to the first column of wells and perform serial twofold dilutions across the plate.

  • Prepare Bacterial Inoculum: a. From a fresh culture plate, select 3-5 colonies of P. aeruginosa and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation: a. Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Protocol for Time-Kill Assay

Time-kill assays provide information on the pharmacodynamics of an antibiotic.[9][10]

Materials:

  • Flasks with CAMHB

  • This compound stock solution

  • Log-phase culture of P. aeruginosa

  • Sterile saline

  • Agar plates for colony counting

  • Shaking incubator (37°C)

Procedure:

  • Preparation: a. Prepare flasks containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without any antibiotic. b. Prepare a starting inoculum of P. aeruginosa in CAMHB with a density of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Sampling: a. Inoculate each flask with the prepared bacterial suspension. b. Place the flasks in a shaking incubator at 37°C. c. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Colony Counting: a. Perform serial dilutions of each aliquot in sterile saline. b. Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours. c. Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: a. Plot the log10 CFU/mL versus time for each antibiotic concentration. b. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Protocol for Murine Pneumonia Model

Animal models are essential for evaluating the in vivo efficacy of new antibiotics.[11][12][13]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • P. aeruginosa strain of interest

  • This compound for injection (formulated in a suitable vehicle)

  • Anesthetic (e.g., isoflurane)

  • Intratracheal instillation device

  • Sterile saline and phosphate-buffered saline (PBS)

Procedure:

  • Induction of Leukopenia (Optional but Recommended for Immunocompetent Strains): a. Administer cyclophosphamide intraperitoneally on days -4 and -1 prior to infection to induce a neutropenic state.

  • Infection: a. Anesthetize the mice. b. Prepare a bacterial inoculum of P. aeruginosa in sterile saline at a predetermined concentration (e.g., 1-5 x 10^6 CFU per mouse). c. Instill the bacterial suspension directly into the lungs via non-invasive intratracheal administration.

  • Treatment: a. At a specified time post-infection (e.g., 2 hours), begin treatment with this compound administered via a clinically relevant route (e.g., subcutaneous or intravenous). b. Administer the antibiotic at specified dosing intervals for a defined duration (e.g., every 8 hours for 24-48 hours). c. Include a control group that receives the vehicle only.

  • Efficacy Assessment: a. At the end of the treatment period, euthanize the mice. b. Aseptically harvest the lungs and homogenize them in sterile PBS. c. Perform serial dilutions of the lung homogenates and plate them to determine the bacterial burden (CFU/g of lung tissue). d. Compare the bacterial load in the treated group to the control group to determine the efficacy of this compound.

Workflow and Visualization

Experimental Workflow for Evaluating a Novel Carbapenem

The following diagram illustrates a typical workflow for the preclinical evaluation of a new carbapenem antibiotic against P. aeruginosa.

cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_decision Decision Point MIC MIC Determination (Broth Microdilution) Time_Kill Time-Kill Kinetics MIC->Time_Kill PBP_Binding PBP Binding Affinity Assay Time_Kill->PBP_Binding Toxicity Toxicity Studies PBP_Binding->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Toxicity->PK_PD Efficacy Efficacy in Animal Models (e.g., Murine Pneumonia) PK_PD->Efficacy Go_NoGo Go/No-Go for Further Development Efficacy->Go_NoGo

Preclinical evaluation workflow for a new carbapenem.

Conclusion

The protocols and data presented provide a framework for the comprehensive evaluation of this compound, or any novel carbapenem, against P. aeruginosa. By systematically assessing its in vitro potency, bactericidal activity, and in vivo efficacy, researchers can generate the critical data needed to advance promising candidates through the drug development pipeline. The use of standardized and well-characterized models is paramount for ensuring the reproducibility and translational relevance of these preclinical studies.

References

Application Notes and Protocols for the Evaluation of Lenapenem Against Multidrug-Resistant Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Lenapenem is noted as an experimental carbapenem antibiotic.[1] As such, publicly available data on its specific activity against multidrug-resistant (MDR) Acinetobacter baumannii is limited. The following application notes and protocols are provided as a comprehensive guide for researchers, scientists, and drug development professionals on how to evaluate the efficacy of this compound against MDR A. baumannii. The included data tables are illustrative templates with hypothetical values.

Introduction

Acinetobacter baumannii has emerged as a critical nosocomial pathogen, notorious for its high rates of multidrug resistance, which complicates treatment of infections.[2][3] Resistance to carbapenems, often considered the last-line therapy, is particularly alarming and is frequently mediated by the production of carbapenem-hydrolyzing class D β-lactamases (oxacillinases, or OXA enzymes), reduced membrane permeability, and overexpression of efflux pumps.[2][3][4] this compound, as a novel carbapenem, warrants thorough investigation to determine its potential role in combating MDR A. baumannii infections. These notes provide a framework for such an evaluation.

Data Presentation (Hypothetical Data)

The following tables are templates to illustrate how quantitative data for this compound could be structured and presented.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents Against MDR Acinetobacter baumannii Isolates

Isolate IDResistance ProfileThis compound MIC (µg/mL)Meropenem MIC (µg/mL)Imipenem MIC (µg/mL)Colistin MIC (µg/mL)
AB001MDR, OXA-234641281
AB002MDR, OXA-5881281280.5
AB003XDR, OXA-24/4016>256>2562
AB004PDR32>256>25616
ATCC 19606Susceptible0.50.511

MDR: Multidrug-Resistant; XDR: Extensively Drug-Resistant; PDR: Pandrug-Resistant.

Table 2: Summary of Time-Kill Assay Results for this compound Against MDR Acinetobacter baumannii (Hypothetical)

Isolate IDThis compound Concentration (x MIC)Log10 CFU/mL Reduction at 24hBactericidal Activity
AB0011x MIC1.8No
AB0012x MIC3.2Yes
AB0014x MIC4.5Yes
AB0031x MIC0.9No
AB0032x MIC2.1No
AB0034x MIC3.5Yes

Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of MDR A. baumannii.

Materials:

  • MDR A. baumannii isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound analytical powder

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Bacterial Inoculum: a. Subculture A. baumannii isolates on a blood agar plate and incubate at 35°C for 18-24 hours. b. Select 3-5 colonies and suspend them in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound according to the manufacturer's instructions. b. Perform serial two-fold dilutions of this compound in CAMHB in the 96-well plate to achieve the desired concentration range (e.g., 0.125 to 256 µg/mL).

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the this compound dilutions. b. Include a growth control (no antibiotic) and a sterility control (no bacteria). c. Incubate the plates at 35°C for 16-20 hours.

  • Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound against MDR A. baumannii over time.

Materials:

  • MDR A. baumannii isolates

  • CAMHB

  • This compound

  • Sterile tubes

  • Shaking incubator (35°C)

  • Agar plates for colony counting

Procedure:

  • Preparation: a. Prepare a bacterial suspension as described for the MIC assay, adjusted to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing CAMHB.

  • Exposure to this compound: a. Add this compound to the flasks at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). b. Include a growth control flask without any antibiotic.

  • Sampling and Plating: a. Incubate the flasks at 35°C with shaking. b. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each flask.[5] c. Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.

  • Colony Counting and Analysis: a. Incubate the plates overnight and count the number of colonies (CFU/mL). b. Plot the log10 CFU/mL versus time for each concentration of this compound. c. A ≥3-log10 decrease in CFU/mL compared to the initial inoculum is considered bactericidal.

Murine Thigh Infection Model

This protocol provides a framework for assessing the in vivo efficacy of this compound.

Objective: To evaluate the in vivo activity of this compound in reducing the bacterial burden of MDR A. baumannii in a murine thigh infection model.[6]

Materials:

  • Female ICR mice (or other suitable strain)

  • MDR A. baumannii isolate

  • Cyclophosphamide for inducing neutropenia

  • This compound for injection

  • Sterile saline and anesthesia

Procedure:

  • Induction of Neutropenia: a. Administer cyclophosphamide to the mice intraperitoneally to induce a neutropenic state, which makes them more susceptible to infection. This is typically done a few days before infection.

  • Infection: a. Prepare a bacterial suspension of the MDR A. baumannii isolate. b. Inject a defined inoculum (e.g., 10^6 - 10^7 CFU) intramuscularly into the thigh of each anesthetized mouse.

  • Treatment: a. At a set time post-infection (e.g., 2 hours), begin treatment with this compound. b. Administer this compound subcutaneously or intravenously at various dosing regimens. c. Include a control group that receives a placebo (e.g., sterile saline).

  • Assessment of Bacterial Burden: a. At 24 hours post-treatment, euthanize the mice. b. Aseptically remove the infected thigh muscle, homogenize it in sterile saline. c. Perform serial dilutions of the homogenate and plate on agar to determine the number of CFU per gram of tissue.

  • Data Analysis: a. Compare the bacterial load in the thighs of the this compound-treated groups to the control group to determine the reduction in bacterial burden.

Visualizations

Signaling Pathways and Mechanisms of Resistance

Caption: Carbapenem resistance mechanisms in A. baumannii.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Decision Making MIC MIC Determination (Broth Microdilution) TimeKill Time-Kill Assays MIC->TimeKill Synergy Synergy Testing (e.g., with other antibiotics) TimeKill->Synergy Toxicity Preliminary Toxicity Screening Synergy->Toxicity PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) Toxicity->PKPD Efficacy Murine Infection Model (e.g., Thigh, Pneumonia) PKPD->Efficacy Analysis Analyze MIC, Time-Kill, and In Vivo Data Efficacy->Analysis GoNoGo Go/No-Go Decision for Further Development Analysis->GoNoGo

Caption: Workflow for evaluating this compound against MDR A. baumannii.

Logical Relationships in Drug Development

Drug_Development_Logic cluster_challenges Challenges with MDR A. baumannii cluster_properties Desired Properties of this compound cluster_outcomes Potential Outcomes OXA OXA Carbapenemases Stability Stability to OXA Enzymes OXA->Stability Efflux Efflux Pumps EffluxEvasion Evasion of Efflux Pumps Efflux->EffluxEvasion Permeability Low Membrane Permeability Penetration Good Outer Membrane Penetration Permeability->Penetration Efficacy Clinical Efficacy Stability->Efficacy Penetration->Efficacy EffluxEvasion->Efficacy Potency High Intrinsic Potency Potency->Efficacy ReducedResistance Reduced Development of Resistance Efficacy->ReducedResistance may lead to

Caption: Logical considerations for this compound development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lenapenem Dosage in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the preclinical evaluation of Lenapenem.

Troubleshooting Guides

This section addresses specific issues that may be encountered during preclinical studies with this compound, offering potential causes and solutions in a question-and-answer format.

Question: We are observing lower than expected efficacy of this compound in our murine thigh infection model despite using a standard dosing regimen. What are the potential causes and how can we troubleshoot this?

Answer:

Several factors could contribute to lower-than-expected efficacy. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Pharmacokinetic/Pharmacodynamic (PK/PD) Target Attainment The primary driver for carbapenem efficacy is the percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[1][2] Verify that the dosing regimen achieves the target %fT > MIC, which for carbapenems is typically recommended to be at least 40% for bactericidal activity.[3] Consider more frequent dosing or a continuous infusion to prolong the time above the MIC.
Inaccurate MIC Determination The in vitro Minimum Inhibitory Concentration (MIC) is a critical parameter for dose calculation. Re-evaluate the MIC of this compound against the specific bacterial strain used in your in vivo model. Ensure that the testing conditions, such as media and inoculum size, are standardized.
Drug Stability and Administration Issues Prepare this compound solutions fresh for each experiment and protect from light if necessary. Confirm the accuracy of the administered dose and the chosen route of administration (e.g., subcutaneous, intravenous).
Animal Model Variability Ensure the health and immune status of the animals are consistent. For neutropenic models, confirm the degree of neutropenia. The bacterial inoculum should be standardized to ensure a consistent infection level at the start of the experiment.
Emergence of Resistance Although less common in short-term efficacy studies, the potential for in vivo resistance development exists. Isolate bacteria from the site of infection post-treatment and perform susceptibility testing to check for any increase in the MIC.

Logical Troubleshooting Workflow for Suboptimal Efficacy:

G A Start: Suboptimal Efficacy Observed B Verify MIC of Bacterial Strain A->B C Measure this compound Plasma Concentrations (Pharmacokinetics) B->C D Calculate %fT > MIC C->D E Is %fT > MIC ≥ 40%? D->E F Adjust Dosing Regimen (e.g., increase frequency) E->F No G Investigate Animal Model (e.g., inoculum, neutropenia) E->G Yes F->C H Assess Drug Stability and Administration G->H I Check for In Vivo Resistance Development H->I J Conclusion: Identify and Address Root Cause I->J

Caption: Troubleshooting workflow for suboptimal this compound efficacy.

Question: We are observing unexpected toxicity or adverse events in our animal studies with this compound. How should we proceed?

Answer:

Unexpected toxicity requires careful investigation to determine the cause and adjust the experimental protocol accordingly.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Dose-Related Toxicity The observed toxicity may be an inherent property of this compound at the administered dose. Conduct a dose-ranging study to determine the maximum tolerated dose (MTD). Consider reducing the dose or using a different dosing schedule.
Formulation/Vehicle Effects The vehicle used to dissolve or suspend this compound may be causing the adverse effects. Administer a vehicle-only control group to assess its contribution to the observed toxicity. If the vehicle is the issue, explore alternative formulations.
Route of Administration The route of administration can influence local and systemic toxicity. If using a parenteral route, ensure proper technique to avoid tissue damage. Consider if a different route of administration is feasible and appropriate for the study.
Animal Health Status Underlying health issues in the animal colony can increase susceptibility to drug toxicity. Ensure all animals are healthy and free from other infections before starting the study.
Species-Specific Metabolism The metabolism of this compound may differ between animal species, leading to the formation of toxic metabolites in the species being tested. Review any available data on the metabolism of this compound in different species.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of this compound dosage in preclinical studies.

Question: What is the mechanism of action of this compound?

Answer: this compound is a carbapenem antibiotic.[4] Like other beta-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell death.[3]

Mechanism of Action Signaling Pathway:

G This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Transpeptidation Transpeptidation of Peptidoglycan PBP->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Blocks final step of Lysis Cell Lysis and Bacterial Death CellWall->Lysis Disruption leads to

Caption: Mechanism of action of this compound.

Question: Which animal models are most appropriate for evaluating the efficacy of this compound?

Answer: The neutropenic mouse thigh infection model is a widely used and well-established model for the preclinical evaluation of carbapenem antibiotics.[5] This model allows for the assessment of antimicrobial efficacy in the absence of a significant host immune response, providing a clear measure of the drug's bactericidal activity. Other relevant models can include sepsis models and lung infection models, depending on the intended clinical indication.[2]

Question: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider for this compound?

Answer: For carbapenems, the most critical PK/PD index for predicting efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[1][2] A target of at least 40% fT > MIC is generally associated with bactericidal activity. Other important PK parameters to measure in animal studies include the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC).

Question: How do I determine the appropriate dose of this compound for my animal studies?

Answer: The dose of this compound should be selected to achieve a %fT > MIC that is predicted to be efficacious. This is typically done through a process of dose fractionation studies in an infected animal model. In these studies, different total daily doses are administered using various dosing schedules (e.g., once daily, twice daily, or more frequent administrations) to determine the dosing regimen that provides the optimal efficacy for a given total exposure.

Experimental Protocols

Detailed Methodology for the Neutropenic Mouse Thigh Infection Model

This protocol is a standard method for evaluating the in vivo efficacy of antibiotics like this compound.

  • Animal Selection and Acclimatization:

    • Use specific-pathogen-free, female ICR or BALB/c mice, typically weighing 20-25 grams.

    • Allow animals to acclimatize to the facility for at least 3 days before the experiment.

  • Induction of Neutropenia:

    • Render mice neutropenic by intraperitoneal injection of cyclophosphamide.

    • A common regimen is 150 mg/kg administered 4 days prior to infection and 100 mg/kg administered 1 day before infection. This will result in profound neutropenia (<100 neutrophils/mm³).

  • Inoculum Preparation:

    • Grow the bacterial strain of interest (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae) in an appropriate broth medium (e.g., Mueller-Hinton broth) to the logarithmic phase of growth.

    • Wash the bacterial cells by centrifugation and resuspend in sterile saline to a final concentration of approximately 10⁷ CFU/mL.

  • Infection:

    • Two hours before the initiation of antibiotic therapy, inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of each mouse.

  • Antibiotic Administration:

    • Prepare fresh solutions of this compound at the desired concentrations.

    • Administer the antibiotic via the desired route (e.g., subcutaneous or intravenous injection) at specified time points according to the dosing schedule being evaluated.

  • Efficacy Assessment:

    • At a predetermined time point (commonly 24 hours after the initiation of therapy), euthanize the mice.

    • Aseptically remove the thighs, homogenize them in a known volume of sterile saline.

    • Perform serial dilutions of the thigh homogenates and plate onto appropriate agar plates.

    • Incubate the plates overnight at 37°C and then count the number of colonies to determine the bacterial load (CFU/thigh).

    • Efficacy is measured as the change in bacterial count (log₁₀ CFU/thigh) compared to untreated control animals.

Experimental Workflow Diagram:

G A Animal Acclimatization B Induce Neutropenia (Cyclophosphamide) A->B D Thigh Infection B->D C Prepare Bacterial Inoculum C->D E Administer this compound (Dose Groups) D->E F Euthanasia and Thigh Homogenization E->F G Determine Bacterial Load (CFU Counting) F->G H Data Analysis (log10 CFU Reduction) G->H

Caption: Workflow for a murine thigh infection model study.

Quantitative Data Summary

Note: Publicly available preclinical data for this compound is limited as its development is currently inactive. The following tables are illustrative examples based on typical data from preclinical studies of other carbapenems (e.g., Meropenem, Benapenem) and are intended to serve as a template for data presentation.

Table 1: Illustrative Pharmacokinetic Parameters of a Carbapenem in Different Preclinical Species

Animal Species Dose (mg/kg, IV) Cmax (µg/mL) AUC (µg·h/mL) Half-life (h)
Mouse 20~65~25~0.1
Rat 20~100~40~0.2
Rabbit 20~100~70~0.3
Monkey 20~95~85~0.5

Data are representative and will vary depending on the specific carbapenem and experimental conditions.

Table 2: Illustrative Efficacy of a Carbapenem in a Murine Thigh Infection Model against P. aeruginosa

Dosing Regimen (mg/kg) Total Daily Dose (mg/kg) %fT > MIC (MIC = 2 µg/mL) Log₁₀ CFU/thigh Reduction at 24h (vs. control)
25 q6h100~35%1.5
50 q6h200~50%2.8
100 q6h400~65%3.5
200 q12h400~45%2.5

This table illustrates the importance of the dosing schedule on achieving the PK/PD target and subsequent efficacy.

Table 3: Illustrative Acute Intravenous Toxicity of a Carbapenem

Animal Species LD₅₀ (mg/kg) Observed Toxicities
Mouse > 500At high doses: decreased activity, convulsions
Rat > 500At high doses: decreased activity, ataxia

LD₅₀ (Lethal Dose, 50%) is the dose required to cause mortality in 50% of the tested population.[6] Modern toxicity testing often focuses on identifying the maximum tolerated dose rather than determining the precise LD₅₀.

References

Technical Support Center: Overcoming Lenapenem Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming Lenapenem resistance in clinical isolates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to carbapenems like this compound?

A1: Carbapenem resistance in Gram-negative bacteria is a multifaceted problem. While data specific to the experimental carbapenem this compound is emerging, resistance mechanisms are expected to be similar to those affecting other carbapenems like meropenem and imipenem. The primary mechanisms include:

  • Enzymatic Degradation: The most significant mechanism is the production of carbapenemase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. These enzymes are categorized into different Ambler classes:

    • Class A: Serine carbapenemases (e.g., KPC - Klebsiella pneumoniae carbapenemase).[1]

    • Class B: Metallo-β-lactamases (MBLs) that require zinc for activity (e.g., NDM, VIM, IMP).[2][3]

    • Class D: Serine carbapenemases (e.g., OXA-48-like enzymes).[2]

  • Efflux Pumps: Bacteria can actively pump the antibiotic out of the cell before it reaches its target, the penicillin-binding proteins (PBPs). Overexpression of efflux pumps, such as the AcrAB-TolC system in E. coli, is a common mechanism of multidrug resistance.[1][2]

  • Porin Channel Mutations/Loss: Gram-negative bacteria have outer membrane porins (e.g., OmpC, OmpF in E. coli) that allow antibiotics to enter the cell.[4] Mutations that alter the structure or complete loss of these channels can prevent this compound from reaching its target in the periplasmic space.[4] This mechanism often works in conjunction with the production of other β-lactamases like ESBLs or AmpC enzymes.[4][5]

  • Target Site Modification: Although less common for carbapenems, alterations in the penicillin-binding proteins (PBPs) can reduce the binding affinity of the antibiotic, leading to resistance.[1]

Q2: How can I detect this compound resistance in my clinical isolates?

A2: Detecting carbapenem resistance involves a combination of phenotypic and genotypic methods.

  • Phenotypic Methods: These tests assess the observable characteristics of the bacteria, specifically their ability to grow in the presence of the antibiotic or to inactivate it.

  • Genotypic Methods: These tests detect the specific genes responsible for resistance.

The following table summarizes common detection methods:

Method TypeTest NamePrincipleSensitivity/SpecificityTypical Turnaround
Phenotypic Broth Microdilution (BMD) Determines the Minimum Inhibitory Concentration (MIC) of an antibiotic required to inhibit bacterial growth.[6]Gold standard for susceptibility.[6]24-48 hours
Carbapenem Inactivation Method (CIM) A carbapenem disk is incubated with the test organism. If a carbapenemase is present, the drug is inactivated and will not inhibit the growth of a susceptible reporter strain.[7]>95% for both.[7]24 hours
Carba NP Test Detects carbapenem hydrolysis, which leads to a pH change and a color indicator shift.[7]73-100% sensitivity, but poor for OXA-48.[7]~2 hours
Modified Hodge Test (MHT) Detects carbapenemase production by observing a cloverleaf-like zone of enhanced growth of a susceptible indicator strain.[6]69% sensitivity, 93-98% specificity.[7] Not specific for all carbapenemases.[6]24 hours
Genotypic Polymerase Chain Reaction (PCR) Uses specific primers to amplify and detect known carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48).[7]Gold standard for gene detection; high sensitivity and specificity.[7]1-5 hours
Whole Genome Sequencing (WGS) Sequences the entire bacterial genome to identify all resistance genes, porin mutations, and other resistance mechanisms.[8]Most comprehensive method.Days to weeks

Q3: What are the leading strategies to overcome this compound resistance?

A3: The most promising and clinically advanced strategy is the use of combination therapy, pairing this compound with a β-lactamase inhibitor.[9] These inhibitors protect the antibiotic by binding to and inactivating the carbapenemase enzymes.[10]

  • Approved Inhibitors: Several novel inhibitors have been approved in combination with other β-lactams and show promise:

    • Avibactam: A diazabicyclooctane (DBO) inhibitor effective against Class A (KPC), Class C, and some Class D (OXA-48) enzymes.[10][11]

    • Relebactam: Another DBO inhibitor with a similar spectrum to avibactam.[11]

    • Vaborbactam: A boronic acid-based inhibitor primarily targeting Class A carbapenemases like KPC.[12]

  • Experimental Inhibitors: Research is ongoing to find inhibitors for metallo-β-lactamases (MBLs), which are not covered by the currently approved inhibitors.[13] Promising candidates include indole carboxylates and cyclic amino acidic chelators.[13][14]

  • Triple Combinations: For infections caused by bacteria producing multiple types of β-lactamases (e.g., an MBL and a serine-β-lactamase), triple combinations are being explored. A notable example is combining a carbapenem with both a serine-β-lactamase inhibitor (like avibactam) and an MBL inhibitor.[9] Another approach combines ceftazidime-avibactam with aztreonam; aztreonam is stable against MBLs, while avibactam protects ceftazidime and aztreonam from co-produced serine-β-lactamases.[2][8]

Troubleshooting Guides

Q4: My isolate shows a high this compound MIC, but is negative by PCR for common carbapenemases (e.g., KPC, NDM, VIM, OXA-48). What's the next step?

A4: This is a common scenario that suggests a non-carbapenemase-mediated resistance mechanism may be involved, or the presence of a novel or rare carbapenemase not covered by your PCR panel.

Troubleshooting Workflow:

start High this compound MIC, Negative PCR for Major Carbapenemases step1 Perform Phenotypic Carbapenemase Test (e.g., CIM or Carba NP) start->step1 step2_pos Investigate Novel Carbapenemases step1->step2_pos Positive Result step2_neg Investigate Other Mechanisms step1->step2_neg Negative Result step3_pos Whole Genome Sequencing (WGS) to identify novel bla genes step2_pos->step3_pos step3_neg Analyze Porin Expression (SDS-PAGE or qPCR for Omp genes) step2_neg->step3_neg step4_neg Assess Efflux Pump Activity (Efflux pump inhibitor assay) step3_neg->step4_neg

Caption: Troubleshooting workflow for isolates with unexplained this compound resistance.

  • Confirm with Phenotypic Tests: Run a Carbapenem Inactivation Method (CIM) or Carba NP test.[7] A positive result indicates carbapenemase activity, suggesting a novel or rare enzyme that your PCR panel missed. Proceed with Whole Genome Sequencing (WGS) to identify it.

  • Check for Porin Loss: If phenotypic tests are negative, investigate the outer membrane porins. Resistance often arises from the combination of porin loss and the production of an ESBL or AmpC β-lactamase.[4] You can analyze outer membrane protein profiles using SDS-PAGE or use qPCR to check for downregulation of porin genes like ompC and ompF (or ompK35/ompK36 in Klebsiella).[4]

  • Evaluate Efflux Pump Overexpression: Use an efflux pump inhibitor (EPI), such as CCCP or PAβN, in your susceptibility testing. A significant reduction in the this compound MIC in the presence of an EPI suggests that efflux is contributing to resistance.[1]

Q5: I am performing a checkerboard assay to test this compound synergy with a new inhibitor, but my results are inconsistent. What are the critical parameters?

A5: The checkerboard assay is a powerful tool but requires precision. Inconsistency often stems from minor variations in protocol.

Key Experimental Considerations:

  • Inoculum Preparation: The final inoculum concentration in each well must be standardized, typically to 5 x 105 CFU/mL.[15] Prepare a 0.5 McFarland standard and dilute it appropriately.[16] Inaccurate inoculum density is a major source of error.

  • Drug Concentration Ranges: The concentrations tested for each agent should bracket their individual MICs. A common range is from 0.125x to 8x the MIC for each drug.[15]

  • Plate Layout: Prepare a precise serial dilution of Drug A along the x-axis and Drug B along the y-axis of a 96-well plate.[17] Include wells with each drug alone (to re-determine the MIC under the assay conditions) and a drug-free well for growth control.

  • Incubation: Incubate at 35-37°C for 18-24 hours.[15] Reading the plates too early or too late can affect the MIC determination.

  • Reading the MIC: Determine the MIC as the lowest concentration of the drug(s) that completely inhibits visible growth.[15]

Interpreting the Results: The interaction is quantified by the Fractional Inhibitory Concentration (FIC) Index, calculated as follows:

FIC Index = FICA + FICB

Where:

  • FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)

FIC IndexInterpretation
≤ 0.5Synergy [15][17]
> 0.5 to 4.0Indifference / Additive [15][17]
> 4.0Antagonism [15][17]

Q6: My checkerboard assay resulted in an FIC Index between 0.5 and 1.0, suggesting no strong synergy. How can I further investigate this combination?

A6: An FIC index in the additive or indifferent range doesn't necessarily mean the combination is not useful. The checkerboard assay is a static test. A time-kill assay provides dynamic information on the rate of bacterial killing, which can reveal synergistic effects not apparent in an endpoint MIC assay.[18]

Logical Flow for Synergy Testing:

Caption: A logical workflow for evaluating drug synergy from in vitro to in vivo models.

A time-kill assay involves exposing a standardized bacterial inoculum to drugs alone and in combination at fixed concentrations (e.g., at their MICs). Aliquots are removed and plated at various time points (e.g., 0, 4, 8, 12, 24 hours) to determine the number of viable bacteria (CFU/mL).[18]

Synergy in a time-kill assay is defined as a ≥2-log10 (or 100-fold) decrease in CFU/mL at 24 hours by the combination compared with its most active single agent. [18] This method can confirm or reveal synergy that the checkerboard assay may miss.

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

This protocol is adapted from standard methods to assess the in vitro interaction between two antimicrobial agents.[15][17]

  • Determine Individual MICs: Before the assay, determine the MIC of this compound and the inhibitor compound individually against the test isolate using standard broth microdilution.

  • Prepare Drug Solutions: Prepare stock solutions of each agent at a concentration at least 16x the highest concentration to be tested.

  • Prepare 96-Well Plate:

    • Add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

    • Along the x-axis (e.g., columns 2-11), create a 2-fold serial dilution of this compound.

    • Along the y-axis (e.g., rows B-G), create a 2-fold serial dilution of the inhibitor.

    • The final plate should contain a grid of concentrations. Row H should contain this compound alone, and column 12 should contain the inhibitor alone. Well A1 should be a growth control (no drug).

  • Prepare Inoculum: Suspend bacterial colonies in saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of 5 x 105 CFU/mL in the wells after inoculation.

  • Inoculate Plate: Add 100 µL of the standardized bacterial inoculum to each well. The final volume in each well will be 200 µL.

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Read Results: Identify the MIC of each drug alone and the MIC of the combination in each well (the lowest concentration showing no visible growth).

  • Calculate FIC Index: Use the formula described in Q5 to determine the level of synergy.

Protocol 2: PCR for Carbapenemase Gene Detection

This is a generalized protocol for detecting major carbapenemase gene families. Primer sequences for specific genes (blaKPC, blaNDM, etc.) must be obtained from relevant literature.[7]

  • DNA Extraction: Extract bacterial genomic DNA from an overnight culture of the clinical isolate using a commercial DNA extraction kit or by boiling a suspension of colonies.

  • Prepare PCR Master Mix: For each reaction, prepare a master mix containing:

    • Nuclease-free water

    • PCR buffer (10x)

    • dNTPs

    • Forward Primer (for the target gene)

    • Reverse Primer (for the target gene)

    • Taq DNA Polymerase

  • Add DNA Template: Add 1-2 µL of the extracted DNA to the master mix. Include a positive control (DNA from a known carbapenemase producer) and a negative control (nuclease-free water).

  • Perform PCR Amplification: Run the PCR in a thermal cycler with the following general conditions (annealing temperature and extension time should be optimized for the specific primers used):

    • Initial Denaturation: 95°C for 5 minutes

    • 30-35 Cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 50-60°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 10 minutes

  • Visualize Products: Run the PCR products on a 1.5% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe). Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the targeted carbapenemase gene.

Signaling Pathways and Workflows

Mechanisms of Carbapenem Resistance

cluster_Cell Gram-Negative Bacterium cluster_Periplasm Periplasm PBP Penicillin-Binding Proteins (Target) Carbapenemase Carbapenemase (e.g., KPC, NDM) Destroyed Inactive Drug Carbapenemase->Destroyed Lenapenem_Peri This compound Lenapenem_Peri->PBP Inhibits Cell Wall Synthesis Lenapenem_Peri->Carbapenemase Hydrolyzed by Efflux Efflux Pump Lenapenem_Peri->Efflux Pumped Out Porin Porin Channel Porin->Lenapenem_Peri Lenapenem_Ext This compound (External) Efflux->Lenapenem_Ext Lenapenem_Ext->Porin Enters Blocked Entry Blocked X1 Porin Loss/ Mutation X1->Porin X2 Carbapenemase Production X2->Carbapenemase X3 Efflux Pump Overexpression X3->Efflux

Caption: Key mechanisms of bacterial resistance to carbapenems like this compound.

Logic of Combination Therapy with a β-Lactamase Inhibitor

This compound This compound PBP Bacterial Target (PBP) This compound->PBP Binds & Inhibits Inhibitor β-Lactamase Inhibitor (e.g., Avibactam) Carbapenemase Carbapenemase Enzyme Inhibitor->Carbapenemase Binds & Inactivates InactiveEnzyme Inactivated Enzyme Carbapenemase->InactiveEnzyme CellDeath Bacterial Cell Death PBP->CellDeath

Caption: The inhibitor neutralizes the resistance enzyme, allowing the antibiotic to kill the bacterium.

References

Technical Support Center: Investigating Lenapenem Efflux Pump-Mediated Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Lenapenem resistance mediated by bacterial efflux pumps.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a broad-spectrum carbapenem antibiotic.[1] Like other beta-lactam antibiotics, it functions by inhibiting the synthesis of the bacterial cell wall, leading to cell death.[2][3] It does this by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[2][4]

Q2: What is efflux pump-mediated resistance?

Efflux pumps are transport proteins found in bacterial cell membranes that can actively pump out a wide variety of toxic substances, including antibiotics like this compound.[5][6] This reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and rendering the bacteria resistant.[6][7] The Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to multidrug resistance in Gram-negative bacteria.[6][8][9]

Q3: Which efflux pumps are likely to be involved in this compound resistance?

While specific studies on this compound are limited, based on data from other carbapenems, key efflux pumps to investigate include:

  • In Acinetobacter baumannii : The AdeABC efflux pump is a primary contributor to carbapenem resistance.[8][9][10][11] Overexpression of the adeB gene, which encodes the inner membrane transporter protein, is frequently observed in carbapenem-resistant strains.[11][12]

  • In Pseudomonas aeruginosa : The MexAB-OprM system is a major efflux pump that contributes to resistance against a broad range of antibiotics, including carbapenems.[13][14]

  • In Enterobacterales (e.g., E. coli, Klebsiella pneumoniae) : The AcrAB-TolC efflux pump is the dominant system for extruding a variety of antibiotics.[1][4][6][15]

Q4: How can I determine if efflux is the cause of this compound resistance in my bacterial isolates?

A common method is to determine the minimum inhibitory concentration (MIC) of this compound in the presence and absence of an efflux pump inhibitor (EPI). A significant reduction (typically a four-fold or greater decrease) in the MIC when the EPI is present suggests that an efflux pump is contributing to the resistance.[2][16]

Troubleshooting Guides

Problem 1: I am not seeing a significant shift in this compound MIC in the presence of an efflux pump inhibitor.

  • Possible Cause 1: The concentration of the EPI is not optimal.

    • Troubleshooting: Perform a dose-response experiment with the EPI to determine the optimal, non-toxic concentration for your specific bacterial strain. Common EPIs like phenylalanine-arginine β-naphthylamide (PAβN) and carbonyl cyanide m-chlorophenylhydrazone (CCCP) can have varying optimal concentrations depending on the bacterial species and strain.[2][3][12][17]

  • Possible Cause 2: The resistance mechanism is not primarily due to efflux.

    • Troubleshooting: Consider other mechanisms of carbapenem resistance, such as the production of carbapenemase enzymes (e.g., KPC, NDM, OXA-48), alterations in penicillin-binding proteins (PBPs), or porin loss, which can prevent the antibiotic from entering the cell in the first place.[18] You may need to perform additional assays to test for these mechanisms, such as PCR for carbapenemase genes or SDS-PAGE for porin analysis.

  • Possible Cause 3: The specific efflux pump is not inhibited by the chosen EPI.

    • Troubleshooting: Different EPIs have different specificities. If you suspect a particular family of efflux pumps, ensure you are using an appropriate inhibitor. For example, PAβN is a broad-spectrum inhibitor of RND-type efflux pumps.[17]

Problem 2: My real-time efflux assay (e.g., using a fluorescent dye) is not working as expected.

  • Possible Cause 1: The chosen fluorescent dye is not a substrate for the efflux pump of interest.

    • Troubleshooting: Common fluorescent substrates for efflux pumps include ethidium bromide and Nile red. However, substrate specificity can vary between different pumps. It may be necessary to test multiple dyes to find one that is actively transported by the pump in your bacterial strain.

  • Possible Cause 2: The bacterial cells are not properly energized.

    • Troubleshooting: Efflux is an active process that requires energy, often from the proton motive force. Ensure that your experimental buffer contains a suitable energy source, such as glucose, to allow for optimal pump function.

  • Possible Cause 3: The fluorescence signal is weak or has high background.

    • Troubleshooting: Optimize the concentration of the fluorescent dye and the bacterial cell density. Too high a concentration of dye can lead to quenching or toxicity, while too low a cell density may not produce a detectable signal. Ensure your plate reader settings (excitation/emission wavelengths, gain) are appropriate for the chosen dye.

Quantitative Data

The following tables summarize the effects of efflux pump inhibitors on the MICs of carbapenems in resistant bacterial isolates. While this data is for imipenem and meropenem, similar effects would be expected for this compound if resistance is mediated by the targeted efflux pumps.

Table 1: Effect of Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) on Imipenem MIC in Acinetobacter baumannii

IsolateImipenem MIC (µg/mL)Imipenem MIC with CCCP (µg/mL)Fold Change
Mutant G10.250.1252
Mutant G100.50.1254
Mutant G2010.1258
Mutant G3020.12516
Mutant G4540.12532
Mutant G5080.12564

Data adapted from a study on imipenem-selected mutants of A. baumannii.[12] A four-fold or greater change is considered significant.

Table 2: Effect of 1-(1-Naphthylmethyl)-piperazine (NMP) on Imipenem MIC in Carbapenem-Resistant Acinetobacter baumannii

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)MIC Range with NMP (µg/mL)MIC50 with NMP (µg/mL)MIC90 with NMP (µg/mL)
Imipenem8->256128>2562-25664128

Data from a study on clinical isolates of A. baumannii.[16] MIC50 and MIC90 represent the MICs at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

Protocol: Determination of this compound MIC with and without an Efflux Pump Inhibitor

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound to assess the contribution of efflux pumps to resistance.

Materials:

  • This compound powder

  • Efflux Pump Inhibitor (EPI), e.g., Phenylalanine-arginine β-naphthylamide (PAβN)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolate to be tested

  • Control bacterial strains (one susceptible, one with known efflux-mediated resistance)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound according to the manufacturer's instructions.

    • Prepare a stock solution of the chosen EPI (e.g., PAβN) in a suitable solvent. The final concentration of the EPI should be sub-inhibitory. This needs to be determined empirically for your strain, but a starting point for PAβN is often 20-40 µg/mL.[19]

  • Preparation of Bacterial Inoculum:

    • From an overnight culture plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Preparation of Microtiter Plates:

    • Prepare two sets of 96-well plates. One set will be for this compound alone, and the other for this compound in combination with the EPI.

    • In the first set of plates, perform serial two-fold dilutions of this compound in CAMHB to cover a clinically relevant range of concentrations.

    • In the second set of plates, first, add the EPI to each well at the predetermined sub-inhibitory concentration, and then perform the serial two-fold dilutions of this compound.

  • Inoculation:

    • Inoculate each well of both sets of plates with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each plate.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

    • Compare the MIC of this compound alone to the MIC of this compound in the presence of the EPI. A four-fold or greater reduction in the MIC in the presence of the EPI is considered indicative of efflux pump activity.[16]

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assay MIC Assay cluster_analysis Data Analysis start Isolate with suspected This compound resistance prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum inoculate Inoculate plates with bacterial suspension prepare_inoculum->inoculate prepare_plates Prepare 96-well plates: 1. This compound only 2. This compound + EPI serial_dilution Perform serial dilutions of this compound prepare_plates->serial_dilution serial_dilution->inoculate incubate Incubate plates (16-20 hours, 37°C) inoculate->incubate read_mic Read MICs for both conditions incubate->read_mic compare_mic Compare MICs (this compound vs. This compound + EPI) read_mic->compare_mic interpretation Interpret results: ≥ 4-fold decrease in MIC indicates efflux activity compare_mic->interpretation

Caption: Experimental workflow for investigating efflux pump-mediated this compound resistance.

signaling_pathway cluster_membrane Bacterial Cell Membranes cluster_cytoplasm Cytoplasm IM Inner Membrane OM Outer Membrane AdeS AdeS (Sensor Kinase) AdeR AdeR (Response Regulator) AdeS->AdeR 2. Phosphotransfer phosphorylation Phosphorylation AdeABC AdeABC Efflux Pump (AdeA, AdeB, AdeC) Lenapenem_in This compound (outside cell) AdeABC->Lenapenem_in 5. Efflux adeABC_operon adeABC operon AdeR->adeABC_operon 3. Binds to promoter (Activation) transcription Transcription signal External Signal (e.g., antibiotic stress) signal->AdeS 1. Signal Detection transcription->AdeABC 4. Transcription & Translation translation Translation efflux This compound Efflux Lenapenem_out This compound (inside cell)

Caption: Regulation of the AdeABC efflux pump in A. baumannii by the AdeRS two-component system.

References

Technical Support Center: Lenapenem Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Lenapenem in solution. The information is intended for researchers, scientists, and drug development professionals to aid in the design and execution of experiments involving this compound.

Disclaimer: this compound is a carbapenem antibiotic. While extensive data exists for the carbapenem class, specific stability data for this compound is limited in publicly available literature. The following information is based on the established principles of carbapenem chemistry and stability. It is strongly recommended to perform compound-specific stability studies for your particular experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: Like other carbapenems, the stability of this compound in solution is primarily influenced by three main factors:

  • pH: The pH of the solution is a critical determinant of this compound's stability. The beta-lactam ring, a core structural feature of carbapenems, is susceptible to hydrolysis under both acidic and alkaline conditions.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. For optimal stability, solutions of this compound should be kept at controlled, and preferably low, temperatures.

  • Buffer Composition and Concentration: The type and concentration of buffering agents can impact the rate of degradation. Some buffer species can catalyze hydrolysis.

Q2: What is the expected degradation pathway for this compound?

A2: The primary degradation pathway for this compound, like other β-lactam antibiotics, is the hydrolysis of the amide bond in the β-lactam ring. This results in the opening of the ring and inactivation of the antibiotic. The degradation process can be catalyzed by hydronium or hydroxide ions, making pH a critical factor.

Below is a diagram illustrating the general degradation pathway for carbapenems.

This compound This compound (Active) Degraded Inactive Metabolite (Hydrolyzed β-lactam ring) This compound->Degraded Hydrolysis (pH, Temperature)

Caption: General degradation pathway of this compound in solution.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To maximize the stability of this compound in solution, the following storage conditions are recommended. Please note that these are general guidelines, and optimal conditions should be determined empirically.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of chemical degradation.
pH 6.0 - 7.5Carbapenems generally exhibit maximal stability in a slightly acidic to neutral pH range.
Light Protect from lightWhile not as critical as pH and temperature, some carbapenems show sensitivity to light.
Solvent Sterile Water for Injection, 0.9% NaClThese are common and generally suitable diluents. Avoid dextrose solutions if possible, as they can be more acidic.

Q4: Can I freeze this compound solutions for long-term storage?

A4: While freezing can slow down degradation, the stability of frozen carbapenem solutions can be variable and depends on factors like the freezing rate and the final storage temperature. Some studies on other carbapenems suggest that storage at -70°C is preferable to -20°C to minimize degradation[1]. It is crucial to validate the stability of your specific this compound solution upon freezing and thawing.

Troubleshooting Guide

Problem: I am observing a rapid loss of this compound activity in my experiments.

Possible CauseTroubleshooting Step
Incorrect pH of the solution. Measure the pH of your final solution. Adjust the pH to the recommended range of 6.0-7.5 using a suitable buffer (e.g., phosphate or citrate buffer).
High storage or experimental temperature. Ensure that stock solutions are stored at 2-8°C and protected from light. During experiments, if possible, maintain a controlled, lower temperature.
Incompatible buffer or excipients. Review the composition of your solution. Some buffer species can catalyze degradation. Consider switching to a different buffer system.
Contamination with β-lactamases. If working with biological samples, ensure that they are free from β-lactamase contamination. Use sterile techniques and reagents.

Problem: The color of my this compound solution is changing over time.

A color change, such as the development of a yellowish tint, can be an indicator of degradation. This is often associated with the formation of degradation products. If you observe a color change, it is highly likely that the concentration of active this compound has decreased. It is recommended to prepare fresh solutions.

Experimental Protocols

Protocol 1: General Procedure for Preparing a this compound Stock Solution

This protocol provides a general method for preparing a this compound stock solution with enhanced stability.

start Start weigh Accurately weigh This compound powder start->weigh dissolve Dissolve in a pre-chilled, sterile buffer (pH 6.5) weigh->dissolve vortex Vortex briefly to ensure complete dissolution dissolve->vortex filter Sterile filter through a 0.22 µm filter vortex->filter aliquot Aliquot into sterile, light-protected tubes filter->aliquot store Store immediately at 2-8°C or -70°C for longer term aliquot->store end End store->end

Caption: Workflow for preparing a stable this compound stock solution.

Materials:

  • This compound powder

  • Sterile, pyrogen-free water for injection or 0.9% NaCl

  • Sterile phosphate or citrate buffer (e.g., 10 mM, pH 6.5)

  • Sterile, light-protected microcentrifuge tubes or vials

  • 0.22 µm sterile syringe filter

Procedure:

  • Equilibrate all solutions and materials to a cold temperature (e.g., on ice).

  • Accurately weigh the required amount of this compound powder in a sterile container.

  • Reconstitute the this compound powder with the pre-chilled sterile buffer to the desired concentration.

  • Gently vortex the solution until the powder is completely dissolved. Avoid vigorous shaking to minimize the introduction of oxygen.

  • Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile container.

  • Aliquot the filtered solution into pre-chilled, sterile, light-protected tubes.

  • Immediately store the aliquots at 2-8°C for short-term use (up to 24 hours is a general guideline for many carbapenems) or at -70°C for longer-term storage. A stability study is recommended to determine the acceptable storage duration for your specific needs.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

A stability-indicating HPLC method is essential for accurately quantifying the amount of intact this compound and monitoring the formation of degradation products.

Instrumentation and Conditions (General Example for Carbapenems):

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of a buffer (e.g., phosphate or acetate buffer, pH ~6.5) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a wavelength determined by the UV spectrum of this compound (typically around 300 nm for the carbapenem core).
Column Temperature 25-30°C
Injection Volume 10-20 µL

Sample Preparation:

  • At specified time points, withdraw an aliquot of the this compound solution being tested.

  • Dilute the aliquot to an appropriate concentration within the linear range of the HPLC method using the mobile phase or a compatible diluent.

  • If the sample contains proteins or other interfering substances, perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation.

  • Transfer the supernatant to an HPLC vial for analysis.

Data Analysis:

  • Integrate the peak corresponding to this compound.

  • Calculate the concentration of this compound at each time point using a calibration curve prepared with known concentrations of a this compound reference standard.

  • Plot the percentage of the initial this compound concentration remaining versus time to determine the stability profile. The time at which the concentration falls below 90% is often considered the limit of stability.

By following these guidelines and protocols, researchers can enhance the stability of their this compound solutions and obtain more reliable and reproducible experimental results.

References

Lenapenem Solubility and Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Lenapenem for in vitro assays. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Due to the limited availability of specific solubility data for this compound, it is recommended to start with solvents that are effective for other carbapenems, such as Meropenem. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is often a suitable choice. For aqueous solutions for direct use in assays, sterile water or a buffer like Phosphate-Buffered Saline (PBS) at a pH of approximately 7.2 is recommended.[1] It is crucial to prepare these aqueous solutions fresh before each experiment due to the inherent instability of carbapenems in aqueous environments.[1][2]

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What could be the cause and how can I prevent it?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue and can be attributed to the compound's lower solubility in the final aqueous medium. To address this:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 1%, as higher concentrations can be toxic to cells and may affect experimental outcomes.[3][4]

  • Pre-warm the buffer: Gently warming your aqueous buffer before adding the this compound stock solution may help improve solubility. However, be cautious as elevated temperatures can accelerate the degradation of carbapenems.[5]

  • pH adjustment: The solubility of carbapenems can be pH-dependent. While the optimal pH for this compound stability is not definitively established, a near-neutral pH is generally recommended for carbapenem stability.[5][6]

Q3: How stable is this compound in aqueous solution?

Troubleshooting Guide

Issue: this compound powder is not dissolving.
Potential Cause Troubleshooting Step
Inappropriate solvent For stock solutions, try dissolving in 100% DMSO. For direct aqueous solutions, use sterile, deionized water or PBS.
Low Temperature Gently warm the solvent to room temperature. Avoid excessive heat.
Insufficient Mixing Vortex or sonicate the solution briefly. Be aware that excessive energy input can degrade the compound.
Issue: Cloudiness or precipitation in the solution.
Potential Cause Troubleshooting Step
Supersaturation The concentration is too high for the chosen solvent. Dilute the solution or try a different solvent system.
pH of the medium Check the pH of your aqueous buffer. Adjust to a near-neutral pH if possible.
Compound degradation The compound may be degrading, leading to insoluble byproducts. Prepare fresh solutions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube until the powder is completely dissolved. Gentle warming to room temperature may be applied if necessary.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution
  • Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in your pre-warmed sterile aqueous assay buffer (e.g., PBS, pH 7.2) to the final desired concentration.

  • Mixing: Gently mix the solution by inversion or pipetting. Avoid vigorous vortexing.

  • Immediate Use: Use the freshly prepared aqueous solution immediately in your in vitro assay. Do not store.

Quantitative Data Summary

Specific quantitative solubility data for this compound is not widely published. The following table summarizes the solubility of other carbapenems to provide a general reference.

Carbapenem Solvent Solubility
MeropenemDMSO~30 mg/mL[1]
MeropenemDimethyl formamide~30 mg/mL[1]
MeropenemPBS (pH 7.2)~5 mg/mL[1]
ImipenemMethanolSoluble
ImipenemEthanolSoluble

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add 100% DMSO weigh->add_dmso dissolve_stock Vortex/Sonicate to Dissolve add_dmso->dissolve_stock store_stock Aliquot and Store at -20°C/-80°C dissolve_stock->store_stock thaw_stock Thaw Stock Aliquot dilute Dilute Stock into Buffer thaw_stock->dilute prepare_buffer Prepare Aqueous Buffer (e.g., PBS) prepare_buffer->dilute use_now Use Immediately in Assay dilute->use_now

Caption: Workflow for preparing this compound solutions.

Troubleshooting Logic for Solubility Issues

G start Solubility Issue Encountered check_solvent Is the solvent appropriate? start->check_solvent precip_dilution Precipitation upon dilution? check_solvent->precip_dilution Yes change_solvent Use recommended solvent (DMSO for stock, Water/PBS for working) check_solvent->change_solvent No lower_conc Lower final concentration precip_dilution->lower_conc Yes check_degradation Is the solution old? precip_dilution->check_degradation No end_node Problem Resolved change_solvent->end_node lower_conc->end_node fresh_solution Prepare fresh solution check_degradation->fresh_solution Yes check_ph Check buffer pH check_degradation->check_ph No fresh_solution->end_node check_ph->end_node

Caption: Troubleshooting decision tree for this compound.

References

Technical Support Center: Lenapenem Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis and identification of Lenapenem degradation products.

Disclaimer: Publicly available information on the specific degradation pathways of this compound is limited. The guidance provided here is largely based on the established knowledge of other carbapenem antibiotics such as meropenem, imipenem, and doripenem. Researchers should use this information as a starting point and validate their findings for this compound specifically.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the carbapenem class of antibiotics, the primary degradation pathway for this compound is expected to be the hydrolysis of the β-lactam ring.[1][2] This is a common vulnerability for all β-lactam antibiotics. Other potential degradation pathways that may occur under forced degradation conditions include oxidation, photodegradation, and thermal degradation.[3]

Q2: What are the typical forced degradation conditions for carbapenems?

A2: Forced degradation studies are essential to understand the stability of a drug and to develop stability-indicating analytical methods.[4] For carbapenems, typical conditions include:

  • Acidic Hydrolysis: Using dilute hydrochloric acid (e.g., 0.1 N HCl).[2]

  • Basic Hydrolysis: Using dilute sodium hydroxide (e.g., 0.01 N NaOH).[2]

  • Oxidative Degradation: Using hydrogen peroxide (e.g., 3% H₂O₂).[2]

  • Thermal Degradation: Exposing the drug substance to dry heat (e.g., 60-80°C).

  • Photodegradation: Exposing the drug substance to UV and visible light.

Q3: Which analytical techniques are most suitable for analyzing this compound degradation products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard technique for separating and quantifying the parent drug and its degradation products.[5] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice as it provides molecular weight and structural information.[1][5]

Q4: How can I identify unknown peaks in my chromatogram?

A4: Identifying unknown peaks requires a systematic approach. Initially, a comparison of chromatograms from stressed and unstressed samples will indicate which peaks are degradation products. For structural elucidation, techniques like high-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition.[1] Further characterization can be achieved using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.[1] In some cases, Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary for complete structural confirmation.[6]

Troubleshooting Guides

Issue 1: Poor chromatographic resolution between this compound and its degradation products.
  • Possible Cause: The mobile phase composition is not optimal for separation.

  • Troubleshooting Steps:

    • Modify Mobile Phase Gradient: If using a gradient method, adjust the slope of the gradient to increase the separation between closely eluting peaks.

    • Change Organic Modifier: If using acetonitrile, try methanol or vice-versa. The different selectivity of these solvents can alter the elution order and improve resolution.

    • Adjust pH of the Aqueous Phase: The ionization state of this compound and its degradation products can significantly affect their retention. Experiment with small changes in the mobile phase pH.

    • Try a Different Column: A column with a different stationary phase (e.g., C8 instead of C18) or a different particle size may provide better separation.

Issue 2: Inconsistent retention times.
  • Possible Cause 1: Inadequate column equilibration.

  • Troubleshooting Step: Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. A general rule is to equilibrate with at least 10 column volumes.

  • Possible Cause 2: Fluctuations in column temperature.

  • Troubleshooting Step: Use a column oven to maintain a constant temperature throughout the analysis.

  • Possible Cause 3: Changes in mobile phase composition.

  • Troubleshooting Step: Prepare fresh mobile phase daily and ensure it is well-mixed. If preparing the mobile phase by mixing online, check the pump performance.

Issue 3: No degradation is observed under forced degradation conditions.
  • Possible Cause: The stress conditions are not harsh enough.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: Use a higher concentration of acid, base, or oxidizing agent.

    • Extend Exposure Time: Increase the duration of exposure to the stress condition.

    • Increase Temperature: For thermal and hydrolytic degradation, increasing the temperature will accelerate the degradation rate.

    • Note: The goal of forced degradation is to achieve 5-20% degradation of the drug substance. Complete degradation is not desirable as it may not generate the primary degradation products.

Data Presentation

Table 1: Comparative Stability of Carbapenems in Aqueous Solutions

CarbapenemConditionHalf-life (hours)Reference
ImipenemBroth (pH 7.25)16.9[7]
MeropenemBroth (pH 7.25)46.5[7]
DoripenemBroth (pH 7.25)40.6[7]
BiapenemBroth (pH 7.25)20.7[7]
ImipenemWater (25°C)14.7[7]
DoripenemWater (25°C)59.5[7]

Experimental Protocols

Protocol 1: General Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period. At various time points, withdraw samples, neutralize with an equivalent amount of 0.2 N NaOH, and dilute to the working concentration for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.02 N NaOH. Incubate at room temperature. At various time points, withdraw samples, neutralize with an equivalent amount of 0.02 N HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature and protected from light. Withdraw samples at different time points and dilute for analysis.

  • Thermal Degradation: Store the solid drug substance in an oven at a controlled temperature (e.g., 70°C). At various time points, dissolve a sample in the mobile phase and analyze.

  • Photodegradation: Expose the solid drug substance to a combination of UV and visible light in a photostability chamber. At various time points, dissolve a sample in the mobile phase and analyze. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% formic acid or a phosphate buffer (e.g., 20 mM, pH 3.0).

    • Organic Phase (B): Acetonitrile or methanol.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to obtain spectra of the degradation products.

  • Gradient Elution: Start with a shallow gradient (e.g., 5% to 95% B over 30 minutes) to separate all potential degradation products.

  • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve optimal separation and peak shape.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results stock This compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidative Oxidative stock->oxidative thermal Thermal stock->thermal photo Photolytic stock->photo hplc HPLC-UV/PDA Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Identification hplc->lcms If unknown peaks quant Quantification of Impurities hplc->quant identification Structure Elucidation lcms->identification pathway Degradation Pathway Proposal quant->pathway identification->pathway

Caption: Experimental workflow for forced degradation studies.

degradation_pathway This compound This compound (β-lactam ring intact) hydrolyzed Hydrolyzed Product (β-lactam ring opened) This compound->hydrolyzed Hydrolysis (Acid/Base) other_dps Other Degradation Products This compound->other_dps Oxidation, Photolysis, etc.

Caption: A simplified, hypothetical degradation pathway for this compound.

References

Lenapenem In Vitro Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of in vitro experiments involving Lenapenem.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel carbapenem antibiotic. Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2][3] This disruption leads to cell lysis and bacterial death.

Q2: What is the expected spectrum of activity for this compound?

As a carbapenem, this compound is expected to have a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] However, the specific activity against different species and strains should be determined empirically through susceptibility testing.

Q3: What are the common mechanisms of resistance to this compound?

Bacteria can develop resistance to carbapenems like this compound through several mechanisms[1][2][4]:

  • Enzymatic Degradation: Production of β-lactamase enzymes, particularly carbapenemases, that hydrolyze and inactivate the antibiotic.[1][3]

  • Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs) that reduce the binding affinity of this compound.[1][2]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, which restrict the entry of the antibiotic into the cell.

  • Efflux Pumps: Active transport systems that pump the antibiotic out of the bacterial cell before it can reach its target.[1][2]

Troubleshooting Guides

Q4: Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound?

Inconsistent MIC values can arise from several factors. It is crucial to maintain consistency in experimental conditions for reliable results.[5] Refer to the troubleshooting table and the MIC determination workflow below for potential causes and solutions.

Q5: My time-kill assays with this compound are not showing the expected bactericidal activity. What could be the issue?

Several factors can influence the outcome of a time-kill assay[6][7]:

  • Inoculum Effect: A high initial bacterial inoculum can sometimes overwhelm the antibiotic, leading to reduced efficacy. Ensure the starting inoculum is standardized, typically around 5 x 10^5 CFU/mL.

  • Drug Stability: this compound solution stability can affect its potency over the course of the experiment. Prepare fresh solutions for each experiment and consider the stability of the drug in the chosen broth medium and at the incubation temperature.

  • Sub-optimal Concentrations: The concentrations of this compound being tested may be too low to achieve a bactericidal effect. Test a range of concentrations, including multiples of the predetermined MIC (e.g., 2x, 4x, 8x MIC).[8]

  • Bacterial Growth Phase: The growth phase of the bacteria at the start of the assay can impact their susceptibility. It is recommended to use bacteria in the logarithmic growth phase.

Q6: I am seeing evidence of contamination in my experiments. How can I prevent this?

Strict aseptic technique is paramount. Ensure all media, reagents, and equipment are sterile. Work in a laminar flow hood and regularly decontaminate surfaces. Visually inspect plates and broths for any signs of contamination before and during the experiment.

Quantitative Data

Table 1: Example MIC Ranges for this compound against Common Bacterial Strains

OrganismStrain ExampleExpected MIC Range (µg/mL) - SusceptibleExpected MIC Range (µg/mL) - Resistant
Escherichia coliATCC 25922≤ 0.5> 4
Klebsiella pneumoniaeATCC 700603≤ 1> 8
Pseudomonas aeruginosaATCC 27853≤ 2> 16
Staphylococcus aureusATCC 29213≤ 0.25> 2

Note: These are hypothetical values for illustrative purposes. Actual MICs must be determined experimentally.

Table 2: Troubleshooting Common Artifacts in MIC Testing

ObservationPotential CauseRecommended Action
"Skipped" wells (growth at higher concentrations, no growth at lower)Contamination, improper dilution, or bacterial clumping.Repeat the assay with fresh dilutions and ensure the bacterial suspension is homogenous.
Hazy growth in all wellsContamination of media or inoculum.Use fresh, sterile media and reagents. Verify the purity of the bacterial culture before starting the assay.
No growth in any wells, including the positive controlInactive inoculum, incorrect media, or presence of an inhibitor.Prepare a fresh inoculum. Ensure the correct growth medium is used and that there are no residual sterilizing agents in the labware.
Zone edge is difficult to read in disk diffusionConfluent growth is not uniform.[9]Ensure the inoculum is spread evenly and the agar surface is dry before applying disks.[9] Read at the point of complete inhibition.[9]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing for this compound

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 1280 µg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusted to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10^5 CFU/mL in each well.[5]

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[5]

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[10][11]

Protocol 2: Time-Kill Assay for this compound

  • Preparation: Prepare flasks or tubes containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also, prepare a growth control flask with no antibiotic.

  • Inoculum Preparation: Prepare a logarithmic-phase bacterial culture and dilute it to achieve a starting concentration of approximately 5 x 10^5 CFU/mL in each flask.

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[6]

  • Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Colony Counting: Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizations

G cluster_cell Bacterial Cell This compound This compound Porin Porin This compound->Porin Enters cell PBP Penicillin-Binding Protein (PBP) Porin->PBP Binds to CellWall Peptidoglycan Synthesis PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Leads to

Caption: Proposed mechanism of action for this compound.

G Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Drug Prepare Serial Dilutions of this compound Start->Prepare_Drug Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Prepare_Drug->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination.

G Inconsistent_Results Inconsistent Results? Check_Inoculum Verify Inoculum Density (0.5 McFarland) Inconsistent_Results->Check_Inoculum Yes Consistent_Results Consistent Results Inconsistent_Results->Consistent_Results No Check_Media Check Media and Reagents (Sterility, Correct Type) Check_Inoculum->Check_Media Check_Drug Verify this compound Stock (Concentration, Freshness) Check_Media->Check_Drug Review_Technique Review Aseptic Technique and Pipetting Accuracy Check_Drug->Review_Technique Rerun_Experiment Rerun Experiment with Controls Review_Technique->Rerun_Experiment Rerun_Experiment->Inconsistent_Results

Caption: Troubleshooting inconsistent experimental results.

References

Validation & Comparative

Lenapenem vs. Imipenem Against Anaerobic Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note to our readers: This guide was developed to provide a comparative analysis of lenapenem and imipenem against anaerobic bacteria. However, a comprehensive search of publicly available scientific literature and clinical trial data yielded insufficient quantitative data on the in vitro activity of this compound against a broad spectrum of anaerobic bacteria. Therefore, a direct, data-driven comparison is not feasible at this time.

This guide will proceed by presenting a detailed overview of the well-documented in vitro activity of imipenem against a wide range of clinically relevant anaerobic bacteria. The information and structure provided can serve as a framework for a comprehensive comparison if and when sufficient data for this compound becomes available.

Imipenem: In Vitro Activity Against Anaerobic Bacteria

Imipenem, a broad-spectrum carbapenem antibiotic, has historically demonstrated potent activity against a majority of clinically significant anaerobic bacteria.[1][2] Its efficacy is attributed to its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2]

Quantitative Data Summary

The following table summarizes the in vitro activity of imipenem against various anaerobic bacterial species, as reported in several studies. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, with lower values indicating greater effectiveness.

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Bacteroides fragilis group
Bacteroides fragilis180.1250.50.063–1[3]
Bacteroides thetaiotaomicron200.2510.063–2[3]
Parabacteroides distasonis200.520.125–2[3]
Gram-Positive Anaerobes
Peptostreptococcus anaerobius120.250.50.063–0.5[3]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Experimental Protocols

The determination of in vitro antimicrobial susceptibility of anaerobic bacteria requires specialized and standardized methodologies to ensure accurate and reproducible results. The following protocols are based on generally accepted practices.

Minimum Inhibitory Concentration (MIC) Determination

1. Agar Dilution Method (Reference Method):

  • Media: Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is commonly used.

  • Inoculum Preparation: A standardized suspension of the anaerobic isolate is prepared in a suitable broth (e.g., Thioglycollate broth) to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum of approximately 10^5 colony-forming units (CFU) per spot.

  • Plate Preparation: Serial twofold dilutions of the antimicrobial agent (imipenem) are incorporated into the molten agar before pouring the plates. A control plate with no antibiotic is also prepared.

  • Inoculation: The standardized bacterial suspension is applied to the surface of the agar plates using a multipoint inoculator.

  • Incubation: Plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber with a gas mixture of 85% N2, 10% H2, and 5% CO2) at 35-37°C for 48 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, disregarding a faint haze or a single colony.

2. Broth Microdilution Method:

  • Media: Supplemented Brucella broth or other suitable anaerobic broth is used.

  • Procedure: Serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated in an anaerobic environment at 35-37°C for 48 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic that prevents visible turbidity.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against anaerobic bacteria using the agar dilution method.

MIC_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase start Start prep_media Prepare Brucella Agar (supplemented) start->prep_media prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum add_antibiotic Incorporate Antibiotic into Molten Agar prep_media->add_antibiotic prep_antibiotic->add_antibiotic inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate pour_plates Pour Agar Plates add_antibiotic->pour_plates pour_plates->inoculate incubate Incubate Anaerobically (48 hours, 35-37°C) inoculate->incubate read_results Read Plates for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

General workflow for MIC determination by agar dilution.

Conclusion and Future Directions

Imipenem demonstrates broad and potent in vitro activity against a wide range of anaerobic bacteria, making it a valuable agent in the treatment of anaerobic and mixed infections. The provided data underscores its efficacy against key pathogens such as the Bacteroides fragilis group and various Gram-positive anaerobes.

The absence of comparable data for this compound highlights a significant gap in the current understanding of its potential role in treating anaerobic infections. To facilitate a meaningful comparison and to guide clinical decisions, further in vitro susceptibility studies on this compound against a comprehensive panel of anaerobic bacteria are imperative. Such studies, following standardized protocols as outlined in this guide, would be invaluable to the scientific and medical communities.

References

Lenapenem: A Comparative Analysis of In Vitro Efficacy Against Contemporary Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro efficacy of Lenapenem (also known as BO-2727), a novel carbapenem antibiotic, against a range of contemporary clinical isolates. Its performance is benchmarked against established carbapenems, including imipenem and meropenem, with supporting data from various studies.

Executive Summary

This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Notably, studies indicate that this compound may offer enhanced activity against certain challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, when compared to other carbapenems. This guide synthesizes the available data to facilitate an objective evaluation of this compound's potential in the landscape of antimicrobial drug development.

Comparative In Vitro Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound and comparator carbapenems against various clinical isolates. The data is presented as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Bacterial SpeciesAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Streptococcus agalactiaeThis compound (BO-2727)0.050.05
Escherichia coliThis compound (BO-2727)0.050.05
Peptostreptococcus magnusThis compound (BO-2727)0.10.1
Bacteroides fragilisThis compound (BO-2727)0.780.78
Prevotella biviaThis compound (BO-2727)0.780.78
Methicillin-Resistant Staphylococcus aureus (MRSA)This compound (BO-2727)-12.5
Pseudomonas aeruginosa (imipenem-susceptible)This compound (BO-2727)-2
Pseudomonas aeruginosa (imipenem-resistant)This compound (BO-2727)-8
Methicillin-Susceptible Staphylococcus aureus (MSSA)Imipenem0.060.25
Meropenem0.120.25
Methicillin-Resistant Staphylococcus aureus (MRSA)Imipenem1632
Meropenem1632
Penicillin-Susceptible Streptococcus pneumoniae (PSSP)Imipenem≤0.0150.06
Meropenem0.030.12
Penicillin-Resistant Streptococcus pneumoniae (PRSP)Imipenem0.120.25
Meropenem0.250.5
Pseudomonas aeruginosaImipenem18
Meropenem0.52
Haemophilus influenzaeImipenem14
Meropenem0.120.25

Note: Data for this compound (BO-2727) is compiled from studies by Izumi et al. and Nakagawa et al.[1][2]. Data for comparator carbapenems is from a study by Hoban et al.[3]. A direct, side-by-side comparative study with all listed isolates was not available.

Mechanism of Action: A Carbapenem's Signature

Like other carbapenems, this compound's bactericidal activity stems from its ability to inhibit bacterial cell wall synthesis. This is achieved through the binding to and inactivation of essential penicillin-binding proteins (PBPs).[4] This disruption of peptidoglycan synthesis leads to the weakening of the cell wall and subsequent cell lysis. Studies on this compound (BO-2727) have shown it has a high affinity for PBP 2 in Escherichia coli, approximately twice that of imipenem, and also demonstrates high affinities for PBPs 2 and 3 in Pseudomonas aeruginosa.[4]

Carbapenem_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_Cell_Wall Cell Wall (Peptidoglycan Synthesis) PBPs Penicillin-Binding Proteins (PBPs) Bacterial_Cell_Wall->PBPs essential for cross-linking Cell_Lysis Cell Lysis (Bactericidal Effect) PBPs->Cell_Lysis Inhibition of synthesis leads to This compound This compound This compound->PBPs Binds to and inactivates

Mechanism of Action of this compound

Experimental Protocols

The in vitro efficacy data presented in this guide is primarily derived from studies employing the broth microdilution method to determine Minimum Inhibitory Concentrations (MICs). This is a standardized and widely accepted method for antimicrobial susceptibility testing.

Broth Microdilution Method (General Protocol)

  • Preparation of Bacterial Inoculum:

    • Bacterial isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 35-37°C.

    • Several colonies are suspended in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • The standardized suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Stock solutions of the antimicrobial agents (this compound, imipenem, meropenem) are prepared.

    • Serial two-fold dilutions of each antibiotic are made in CAMHB in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Each well of the microtiter plates containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.

    • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

    • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, the plates are visually inspected for bacterial growth.

    • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow Start Start Isolate_Culture Culture of Clinical Isolate Start->Isolate_Culture Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Isolate_Culture->Inoculum_Prep Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculation Antibiotic_Dilution Prepare Serial Dilutions of Antibiotics in Plate Antibiotic_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation MIC_Reading Visually Read MIC Incubation->MIC_Reading End End MIC_Reading->End

Experimental Workflow for MIC Determination

Concluding Remarks

The available in vitro data suggests that this compound (BO-2727) is a potent carbapenem with a broad spectrum of activity. Its enhanced performance against certain resistant phenotypes, such as MRSA and imipenem-resistant P. aeruginosa, warrants further investigation. As with all antimicrobial agents, the clinical utility of this compound will be determined by a combination of its in vitro activity, pharmacokinetic/pharmacodynamic properties, and clinical trial outcomes. The data presented in this guide serves as a preliminary resource for researchers and developers in the field of infectious diseases.

References

Carbapenem Synergy with Other Antibiotic Classes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of multidrug-resistant (MDR) bacteria necessitates innovative therapeutic strategies. Combination therapy, leveraging synergistic interactions between different antibiotic classes, presents a promising approach to combat these challenging infections. This guide provides a comparative overview of the synergistic potential of carbapenems, a class of broad-spectrum β-lactam antibiotics, with other major antibiotic classes. The information is targeted towards researchers, scientists, and drug development professionals.

Data Summary

The following tables summarize the synergistic effects observed when carbapenems are combined with aminoglycosides, fluoroquinolones, and glycopeptides against various bacterial strains. Synergy is most commonly determined using the fractional inhibitory concentration index (FICI) from checkerboard assays or by observing a significant decrease in bacterial colony-forming units (CFU) in time-kill assays.

Table 1: Carbapenem-Aminoglycoside Synergy

CarbapenemAminoglycosideTarget Organism(s)Synergy RateKey Findings
MeropenemAmikacin, Gentamicin, Kanamycin, Streptomycin, TobramycinCarbapenem-Resistant Escherichia coli (CREC)High synergy observed with most combinations in checkerboard and time-kill assays.[1][2]Meropenem combined with an aminoglycoside may be an effective treatment for CREC infections.[1][2]
ImipenemTobramycinPseudomonas aeruginosaSynergistic killing and prevention of regrowth.Aminoglycosides appear to enhance the penetration of imipenem into the bacterial cell.
MeropenemAmikacin, TobramycinCarbapenem-Resistant Acinetobacter baumanniiHigh frequency of synergy observed.[3]Meropenem-amikacin and meropenem-tobramycin combinations showed significant synergistic activity.[3]

Table 2: Carbapenem-Fluoroquinolone Synergy

CarbapenemFluoroquinoloneTarget Organism(s)Synergy RateKey Findings
Meropenem/ ErtapenemLevofloxacinCarbapenem-Resistant Enterobacteriaceae (CRE)Beneficial combination effects were noted, even against fluoroquinolone-resistant strains.[4]The combination could prevent regrowth of CRE strains.[4]
DoripenemLevofloxacin, CiprofloxacinNon-susceptible Acinetobacter baumanniiDoripenem/levofloxacin combination showed synergy in time-kill studies and increased efficacy in a mouse model.[5]The doripenem/ciprofloxacin combination was not found to be bactericidal.[5]
Imipenem/ MeropenemFluoroquinolonesESBL-producing bacteriaCarbapenems demonstrated superior in vitro activity compared to fluoroquinolones.[6]Pharmacodynamic modeling suggests a higher likelihood of achieving therapeutic targets with carbapenems against ESBL-producing bacteria.[6]

Table 3: Carbapenem-Glycopeptide Synergy

CarbapenemGlycopeptideTarget Organism(s)Synergy RateKey Findings
Imipenem/ MeropenemVancomycinMethicillin-Resistant Staphylococcus aureus (MRSA)Vancomycin-meropenem and vancomycin-imipenem were synergistic against 66% and 56% of MRSA strains, respectively.[7]The combination of a glycopeptide with a β-lactam may be beneficial for treating infections caused by VanA-type MRSA.[8]
CarbapenemsCefepimeMRSAA study reported vancomycin-cefepime synergy against 3 of 10 MRSA strains.[7]In vitro studies show promise, but further in vivo validation is necessary.[7]

Experimental Protocols

The two most common methods for determining antibiotic synergy in vitro are the checkerboard assay and the time-kill curve assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to assess the in vitro interaction of two antimicrobial agents against a specific bacterial isolate.

Methodology:

  • Preparation of Antibiotic Solutions: Serial two-fold dilutions of each antibiotic are prepared.

  • Microtiter Plate Setup: A 96-well microtiter plate is used. Antibiotic A is serially diluted along the x-axis, and Antibiotic B is serially diluted along the y-axis. This creates a checkerboard pattern of wells with various concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[9]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[9]

  • Determination of MIC: The minimum inhibitory concentration (MIC) for each antibiotic alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Curve Assay

Time-kill curve assays provide a dynamic picture of the antimicrobial interaction over time.

Methodology:

  • Preparation of Cultures: A bacterial culture is grown to a logarithmic phase and then diluted to a standardized starting inoculum (e.g., 10^5 to 10^7 CFU/mL).

  • Exposure to Antibiotics: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (often based on their MICs). A growth control without any antibiotic is also included.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Quantification of Bacteria: The number of viable bacteria in each aliquot is determined by serial dilution and plating to count colony-forming units (CFU/mL).

  • Data Analysis: The results are plotted as log10 CFU/mL versus time.

    • Synergy: Defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

    • Indifference: A < 2-log10 change in CFU/mL.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL.

Visualizations

Experimental Workflow for Synergy Testing

Synergy_Testing_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis cluster_Interpretation Interpretation Bacterial_Isolate Bacterial Isolate Checkerboard Checkerboard Assay (Microdilution Plate) Bacterial_Isolate->Checkerboard Time_Kill Time-Kill Assay (Broth Cultures) Bacterial_Isolate->Time_Kill Antibiotic_A Antibiotic A Stock Antibiotic_A->Checkerboard Antibiotic_A->Time_Kill Antibiotic_B Antibiotic B Stock Antibiotic_B->Checkerboard Antibiotic_B->Time_Kill FICI_Calc FICI Calculation Checkerboard->FICI_Calc Plotting Plotting Time-Kill Curves Time_Kill->Plotting Synergy Synergy FICI_Calc->Synergy Indifference Indifference FICI_Calc->Indifference Antagonism Antagonism FICI_Calc->Antagonism Plotting->Synergy Plotting->Indifference Plotting->Antagonism

Caption: Workflow for in vitro antibiotic synergy testing.

Potential Mechanism of Carbapenem-Aminoglycoside Synergy

Synergy_Mechanism cluster_Bacterium Bacterial Cell Outer_Membrane Outer Membrane Porin Channels Periplasmic_Space Periplasmic Space (β-lactamases) Outer_Membrane:f1->Periplasmic_Space Outer_Membrane:f0->Periplasmic_Space Enhanced uptake Inner_Membrane Inner Membrane Penicillin-Binding Proteins (PBPs) Periplasmic_Space->Inner_Membrane:f1 Inhibits PBPs (Cell Wall Synthesis) Periplasmic_Space->Inner_Membrane:f0 Cytoplasm Cytoplasm (Ribosomes) Inner_Membrane:f0->Cytoplasm Ribosomes Ribosomes Ribosomes_node Ribosomes Carbapenem Carbapenem Carbapenem->Outer_Membrane:f1 Enters via porins Aminoglycoside Aminoglycoside Aminoglycoside->Outer_Membrane:f0 Disrupts Outer Membrane Integrity Aminoglycoside->Carbapenem Synergistic Effect: Aminoglycoside enhances Carbapenem uptake Ribosomes_node->Ribosomes_node Inhibition of Protein Synthesis

Caption: Proposed mechanism of synergy between carbapenems and aminoglycosides.

References

Cross-Resistance Between Lenapenem and Other Carbapenems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of lenapenem (also known as razupenem or PZ-601), an investigational carbapenem, against various bacterial pathogens, with a focus on cross-resistance profiles against other carbapenems such as imipenem, meropenem, and doripenem. The information is compiled from available preclinical data to assist researchers and drug development professionals in understanding the potential role of this compound in combating carbapenem-resistant organisms.

Executive Summary

This compound has demonstrated a broad spectrum of in vitro activity against Gram-positive and Gram-negative bacteria. Notably, it has shown potency against extended-spectrum β-lactamase (ESBL) producing Enterobacterales. However, its efficacy is compromised by the presence of certain carbapenemases, particularly metallo-β-lactamases (MBLs) and Klebsiella pneumoniae carbapenemases (KPCs). Direct, comprehensive comparative studies detailing the cross-resistance with other carbapenems against a wide array of carbapenemase-producing isolates are limited in the publicly available literature. This guide synthesizes the available data to provide a preliminary understanding of this compound's resistance profile.

Comparative In Vitro Activity

Data on the minimum inhibitory concentrations (MICs) of this compound and other carbapenems against various bacterial strains are crucial for understanding cross-resistance. While head-to-head comparative studies are not abundant, the following table summarizes available MIC data from different studies. It is important to note that variations in testing methodologies and the specific strains evaluated can influence MIC values.

Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound and Comparator Carbapenems

Organism/Resistance MechanismThis compound (Razupenem) MIC (µg/mL)Imipenem MIC (µg/mL)Meropenem MIC (µg/mL)Doripenem MIC (µg/mL)Reference
Enterobacterales
ESBL-producing E. coli (MIC90)0.5---[1]
ESBL-producing Klebsiella spp. (MIC90)0.2---[1]
AmpC-producing Enterobacter cloacae (MIC90)8---[1]
Carbapenemase-producing Enterobacterales≥16---[2]
Pseudomonas aeruginosa
Carbapenem-susceptible (MIC50/90)-2 / ≥640.5 / ≥640.25 / 16[3]
Acinetobacter baumannii
Carbapenem-resistant (MIC50)->323232[4]

Note: A hyphen (-) indicates that data was not available in the cited reference under the same comparative conditions.

Mechanisms of Resistance and Cross-Resistance

The primary mechanisms of resistance to carbapenems, which can lead to cross-resistance between different agents in this class, include:

  • Carbapenemase Production: These enzymes hydrolyze the β-lactam ring of carbapenems, inactivating the drug. The type of carbapenemase (e.g., KPC, NDM, VIM, IMP, OXA-48) can significantly impact the level of resistance to different carbapenems. Studies indicate that metallo- and class A-carbapenemases confer resistance to this compound[2].

  • Porin Channel Mutations: Reduced expression or mutation of outer membrane porins, such as OprD in Pseudomonas aeruginosa, can limit the entry of carbapenems into the bacterial cell, leading to increased MICs[5]. The impact of porin loss on this compound activity, especially when combined with other resistance mechanisms, has been noted[2].

  • Efflux Pumps: The overexpression of efflux pumps can actively transport carbapenems out of the bacterial cell, contributing to resistance[5].

The structural differences between carbapenems can influence their susceptibility to these resistance mechanisms. For instance, some carbapenems may be more stable to hydrolysis by certain carbapenemases or be poorer substrates for specific efflux pumps. The available data suggests that like other carbapenems, this compound's efficacy is significantly impacted by carbapenemase production.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of antibiotic cross-resistance.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. Standardized methods are crucial for accurate and reproducible results.

1. Broth Microdilution Method (as per CLSI guidelines) [6][7]

  • Preparation of Antimicrobial Solutions: Stock solutions of the antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the organism.

2. Agar Dilution Method (as per CLSI guidelines) [8]

  • Plate Preparation: Serial twofold dilutions of the antimicrobial agents are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of the agar plates containing different antibiotic concentrations.

  • Incubation: Plates are incubated at 35°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Visualizations

Experimental Workflow for Assessing Cross-Resistance

The following diagram illustrates a typical workflow for studying cross-resistance between different antibiotics.

G cluster_0 Isolate Selection cluster_1 Susceptibility Testing cluster_2 Data Analysis cluster_3 Interpretation Isolates Bacterial Isolates (Clinically relevant, characterized resistance) MIC_this compound MIC Determination (this compound) Isolates->MIC_this compound MIC_Comparators MIC Determination (Imipenem, Meropenem, Doripenem) Isolates->MIC_Comparators Comparison Compare MIC Values MIC_this compound->Comparison MIC_Comparators->Comparison CrossResistance Determine Cross-Resistance Profile Comparison->CrossResistance

Caption: A generalized workflow for evaluating antibiotic cross-resistance.

Mechanisms of Carbapenem Resistance

This diagram illustrates the primary mechanisms by which bacteria exhibit resistance to carbapenem antibiotics.

G cluster_0 Bacterial Cell cluster_1 Outer Membrane PBP Penicillin-Binding Proteins (PBPs) (Target Site) Porin Porin Channel Porin->PBP Binding & Inhibition Efflux Efflux Pump Porin->Efflux Carbapenemase Carbapenemase (e.g., KPC, NDM, OXA) Porin->Carbapenemase Carbapenem_in Carbapenem (Extracellular) Efflux->Carbapenem_in Expulsion Carbapenem_out Carbapenem (Inactive) Carbapenemase->Carbapenem_out Hydrolysis Carbapenem_in->Porin Entry R1 Reduced Permeability (Porin Mutation/Loss) R2 Increased Efflux R3 Enzymatic Degradation

Caption: Key mechanisms of bacterial resistance to carbapenem antibiotics.

Conclusion

Based on the currently available data, this compound shows promise against certain resistant Gram-negative bacteria, particularly ESBL-producing Enterobacterales. However, the emergence of carbapenemase-mediated resistance poses a significant challenge to its potential clinical utility, a vulnerability it shares with other carbapenems. Cross-resistance is evident, especially in isolates producing metallo- and class A-carbapenemases. Further comprehensive, side-by-side comparative studies are necessary to fully elucidate the cross-resistance profile of this compound in relation to established carbapenems against a diverse panel of contemporary, carbapenem-resistant clinical isolates. Such data will be critical for defining its potential therapeutic niche and for guiding future drug development efforts.

References

A Comparative Analysis of the Pharmacodynamics of Lenapenem and Other Carbapenems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacodynamic properties of Lenapenem, an investigational carbapenem antibiotic, with other established carbapenems such as Meropenem and Imipenem. The data presented is compiled from various in-vitro studies to offer an objective overview for research and development purposes.

Executive Summary

This compound (also known by its investigational name BO-2727) is a broad-spectrum carbapenem antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens.[1] Like other carbapenems, its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs).[1] Notably, this compound has demonstrated enhanced activity against certain resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and imipenem-resistant Pseudomonas aeruginosa.[1][2] This guide will delve into a comparative analysis of its in-vitro activity, time-kill kinetics, and post-antibiotic effect.

In-Vitro Activity: A Quantitative Comparison

The in-vitro potency of an antibiotic is a critical determinant of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, particularly the MIC90 (the concentration required to inhibit the growth of 90% of isolates), are standard measures of this activity.

Comparative MIC90 Values

The following table summarizes the comparative MIC90 values of this compound (BO-2727) against various clinically relevant bacteria in comparison to other carbapenems.

Bacterial SpeciesThis compound (BO-2727) MIC90 (µg/mL)Meropenem MIC90 (µg/mL)Imipenem MIC90 (µg/mL)Biapenem MIC90 (µg/mL)
Gram-Positive
Methicillin-Resistant Staphylococcus aureus (MRSA)4 - 8[2]>12.5>12.5>12.5
Methicillin-Susceptible Staphylococcus aureus (MSSA)≤0.5[2]≤0.5≤0.5≤0.5
Streptococcus pneumoniae≤0.5[2]≤0.5≤0.5≤0.5
Gram-Negative
Escherichia coli≤2[2]≤0.12≤0.5Not Reported
Klebsiella pneumoniae≤2[2]≤0.12≤1Not Reported
Imipenem-Susceptible Pseudomonas aeruginosa2[2]242
Imipenem-Resistant Pseudomonas aeruginosa8[2]16>1616
Haemophilus influenzae≤2[2]≤0.25≤1Not Reported
Moraxella catarrhalis≤2[2]≤0.06≤0.5Not Reported

Key Observations:

  • This compound demonstrates significantly greater in-vitro activity against MRSA compared to other tested carbapenems.[1][2]

  • Against imipenem-resistant P. aeruginosa, this compound exhibits superior potency.[1][2]

  • For many other pathogens, the activity of this compound is comparable to that of Meropenem and Biapenem, and in some cases, superior to Imipenem.[2]

Mechanism of Action: Targeting the Bacterial Cell Wall

Carbapenems exert their bactericidal effect by acylating the active site of penicillin-binding proteins, which are essential enzymes in the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and death.

cluster_0 Bacterial Cell Carbapenem Carbapenem (e.g., this compound) PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Cell Wall Integrity Peptidoglycan->CellWall Disrupts Lysis Cell Lysis and Death CellWall->Lysis Leads to

Caption: Mechanism of action of carbapenem antibiotics.

Studies have shown that this compound (BO-2727) has a high affinity for PBP 2 in E. coli, which is approximately twice that of imipenem.[1] It also demonstrates high affinities for PBPs 2 and 3 in P. aeruginosa.[1]

Time-Kill Kinetics: Rate of Bactericidal Activity

Time-kill assays provide insights into the rate and concentration-dependency of an antibiotic's bactericidal activity.

Studies on this compound (BO-2727) have demonstrated a dose-dependent bactericidal activity against S. aureus, E. coli, and P. aeruginosa.[1] However, a direct comparative study with Meropenem and Imipenem found no significant difference in the killing rate among the three carbapenems.[3] Furthermore, against the Gram-negative strains tested, there was no evidence of concentration-dependent killing after 6 hours of exposure.[3]

Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the persistent suppression of bacterial growth after a brief exposure to an antibiotic.

Investigations into the PAE of this compound (BO-2727) revealed a very short or non-existent effect against the bacterial strains studied.[3] This is a characteristic shared with other β-lactam antibiotics.[3] Interestingly, a very long post-antibiotic sub-MIC effect (PA-SME), which is the effect of sub-inhibitory concentrations on pre-exposed bacteria, was observed for the Gram-negative strains.[3]

Experimental Protocols

The following provides a general overview of the methodologies employed in the cited pharmacodynamic studies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values are typically determined using the agar dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This involves preparing a series of agar plates containing serial twofold dilutions of the antibiotic. A standardized inoculum of each bacterial isolate is then spotted onto the surface of the plates. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth after a specified incubation period.

cluster_workflow MIC Determination Workflow start Prepare Antibiotic Dilutions in Agar inoculate Inoculate Plates with Standardized Bacterial Suspension start->inoculate incubate Incubate Plates inoculate->incubate read Read Plates for Visible Growth incubate->read determine Determine Lowest Concentration with No Growth (MIC) read->determine

Caption: Workflow for MIC determination by agar dilution.

Time-Kill Kinetic Studies

Time-kill assays are performed in a liquid medium. A standardized bacterial suspension is exposed to various concentrations of the antibiotic (e.g., 1x, 4x, 8x MIC). Aliquots are removed at different time points (e.g., 0, 2, 4, 6, 24 hours), serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL). The results are plotted as log10 CFU/mL versus time.

Post-Antibiotic Effect (PAE) Studies

To determine the PAE, a bacterial culture in the logarithmic growth phase is exposed to a specific concentration of the antibiotic (e.g., 4x MIC) for a defined period (e.g., 1-2 hours). The antibiotic is then removed by dilution or washing. The number of viable bacteria is monitored over time and compared to a control culture that was not exposed to the antibiotic. The PAE is calculated as the difference in time it takes for the treated and control cultures to increase by 1 log10 CFU/mL.

Resistance Mechanisms and this compound

Carbapenem resistance in Gram-negative bacteria is a significant clinical concern and can be mediated by several mechanisms, including the production of carbapenemase enzymes, efflux pumps, and porin channel mutations.

cluster_resistance Carbapenem Resistance Mechanisms Carbapenemases Carbapenemase Production (e.g., KPC, NDM, OXA) Resistance Carbapenem Resistance Carbapenemases->Resistance Efflux Efflux Pump Overexpression Efflux->Resistance Porin Porin Channel Loss/Mutation Porin->Resistance

Caption: Major mechanisms of carbapenem resistance in bacteria.

The enhanced activity of this compound against imipenem-resistant P. aeruginosa suggests that it may have a greater stability to certain β-lactamases or a better ability to penetrate the outer membrane of these resistant strains.[1][2]

Conclusion

This compound (BO-2727) is a potent carbapenem with a broad spectrum of activity. Its key pharmacodynamic advantage appears to be its enhanced in-vitro activity against challenging pathogens such as MRSA and imipenem-resistant P. aeruginosa. Its time-kill kinetics are comparable to other carbapenems, and it exhibits a minimal post-antibiotic effect, a characteristic of the β-lactam class. Further research is warranted to fully elucidate its clinical potential, particularly in the context of infections caused by multidrug-resistant organisms.

References

Evaluating Lenapenem's Potential for Inducing Antibiotic Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance is a critical global health challenge, necessitating the rigorous evaluation of new antimicrobial agents for their potential to select for resistant pathogens. This guide provides a comparative analysis of the investigational carbapenem antibiotic, Lenapenem (also known as BO-2727), alongside the established carbapenems, imipenem and meropenem, with a focus on their potential to induce antibiotic resistance. The information presented is based on available preclinical data.

Executive Summary

Comparative Data on Resistance Potential

The following tables summarize the available data on the potential for this compound, imipenem, and meropenem to induce antibiotic resistance. It is important to note that the data for this compound is limited due to its experimental nature.

Parameter This compound (BO-2727) Imipenem Meropenem
Frequency of Resistance Development Fewer resistant P. aeruginosa cells selected in vitro compared to other carbapenems.[3] (Quantitative data not available)Higher frequency of resistance development in P. aeruginosa has been reported, often associated with loss of OprD porin.Generally lower frequency of resistance selection in P. aeruginosa compared to imipenem.[3]
MIC Shift after Serial Passage Data not publicly available.Can select for mutants with significantly increased MICs, particularly in P. aeruginosa.MIC increases can occur with serial passage, but often to a lesser extent than with imipenem.
Primary Mechanisms of Acquired Resistance Likely involves mutations in penicillin-binding proteins (PBPs) and production of carbapenemases (e.g., metallo-β-lactamases).[4]Loss of OprD porin, upregulation of efflux pumps, and production of carbapenemases.Upregulation of efflux pumps, mutations in PBPs, and production of carbapenemases.

Table 1: Comparison of Resistance Potential for this compound, Imipenem, and Meropenem.

In Vitro Activity Against Resistant Strains

This compound has shown promising activity against bacterial strains that have developed resistance to other carbapenems.

Bacterial Species/Resistance Phenotype This compound (BO-2727) Activity Imipenem Activity Meropenem Activity
Imipenem-resistant P. aeruginosa Generally fourfold more active than imipenem and meropenem.[1] MIC90 of 8 µg/mL for imipenem-resistant strains.[2]Reduced or no activity.Reduced or no activity.
Methicillin-resistant Staphylococcus aureus (MRSA) More active than other tested carbapenems, with MIC90s of 4-8 µg/mL.[2]Limited activity.Limited activity.

Table 2: In Vitro Activity of Carbapenems Against Selected Resistant Bacteria.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not publicly available. However, the following are generalized methodologies typically employed in the evaluation of antibiotic resistance potential.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a fundamental measure of antibiotic activity.

Methodology:

  • Bacterial Strain Preparation: A standardized inoculum of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Antibiotic Dilution: A serial two-fold dilution of the antibiotic is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at a specified temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

In Vitro Selection of Resistant Mutants (Serial Passage)

This method is used to assess the propensity of an antibiotic to select for resistant mutants over time.

Methodology:

  • Baseline MIC Determination: The initial MIC of the antibiotic against the test bacterium is determined.

  • Serial Passage: The bacterium is cultured in broth containing a sub-inhibitory concentration (e.g., 0.5 x MIC) of the antibiotic.

  • Daily Re-inoculation: Each day, a sample of the bacterial culture from the highest antibiotic concentration that shows growth is used to inoculate a fresh set of antibiotic dilutions.

  • MIC Monitoring: The MIC is determined at regular intervals (e.g., every 24-48 hours) throughout the passage period (e.g., 14-30 days).

  • Analysis: The fold-change in MIC from the baseline is calculated to determine the rate and extent of resistance development.

Molecular Characterization of Resistance

Once resistant mutants are selected, molecular techniques are used to identify the genetic basis of resistance.

Methodology:

  • DNA Extraction: Genomic DNA is extracted from both the original (susceptible) and the resistant bacterial strains.

  • PCR Amplification and Sequencing: Genes known to be involved in carbapenem resistance (e.g., genes encoding PBPs, porins like oprD, and efflux pumps) are amplified using the Polymerase Chain Reaction (PCR). The PCR products are then sequenced to identify any mutations.

  • Gene Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) can be used to measure changes in the expression levels of genes, such as those encoding efflux pumps or β-lactamases.

Visualizing Mechanisms and Workflows

Mechanism of Carbapenem Action and Resistance

Carbapenems, like other β-lactam antibiotics, inhibit bacterial cell wall synthesis by binding to and inactivating Penicillin-Binding Proteins (PBPs). Bacteria have evolved several mechanisms to resist the action of carbapenems.

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Porin Porin Channel (e.g., OprD) Porin->PBP Inhibits Efflux Efflux Pump Carbapenem_ext Carbapenem Efflux->Carbapenem_ext Expels antibiotic Carbapenemase Carbapenemase (e.g., MBL) Carbapenemase->Porin Degrades antibiotic Carbapenem_ext->Porin Enters cell via

Fig. 1: Mechanisms of carbapenem action and resistance.
Experimental Workflow for Evaluating Resistance Potential

The following diagram illustrates a typical workflow for assessing the potential of a new antibiotic to induce resistance.

cluster_workflow Evaluation of Resistance Potential A 1. Baseline MIC Determination (Broth Microdilution) B 2. In Vitro Selection of Resistant Mutants (Serial Passage with Sub-MIC Antibiotic) A->B C 3. Regular MIC Monitoring of Passaged Strains B->C D 4. Isolate Mutants with Increased MIC C->D If MIC increases E 5. Molecular Characterization of Resistance (PCR, Sequencing, Gene Expression) D->E F 6. Data Analysis and Comparison (Fold-change in MIC, Identification of Mutations) E->F

Fig. 2: Experimental workflow for resistance studies.

Conclusion

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Lenapenem

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, personal protection, and disposal of the carbapenem antibiotic, Lenapenem, are critical for ensuring the safety of laboratory personnel and the integrity of research. This guide provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe management of this potent pharmaceutical compound.

Personal Protective Equipment (PPE) for Handling this compound

Given that this compound is a potent pharmaceutical compound, a comprehensive approach to personal protective equipment is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecifications and Usage
Gloves Double gloving with nitrile gloves is recommended. Nitrile gloves offer good resistance to a range of chemicals.[1] Always inspect gloves for any signs of degradation or punctures before and during use. Change gloves immediately if contamination is suspected. For prolonged handling, consult the glove manufacturer's specific chemical resistance data.
Lab Coat A clean, buttoned, knee-length lab coat made of a low-permeability material should be worn at all times. Cuffs should be tucked into the inner gloves.
Eye Protection Chemical splash goggles or a face shield worn over safety glasses are required to protect against splashes and aerosols.
Respiratory Protection For procedures that may generate aerosols or dust, a NIOSH-approved respirator (e.g., N95 or higher) is essential.[2] Work should be conducted in a certified chemical fume hood or other ventilated enclosure whenever possible.
Footwear Fully enclosed, slip-resistant shoes must be worn to protect against spills.

Occupational Exposure and Handling Protocols

As a specific Occupational Exposure Limit (OEL) for this compound has not been established, an Occupational Exposure Banding (OEB) approach is recommended.[3][4][5][6] OEBs categorize chemicals into bands based on their potency and potential health effects, guiding the necessary containment and handling procedures. Based on the hazard information for similar compounds, this compound would likely fall into an OEB that necessitates stringent handling practices.

Key Experimental Protocols for Safe Handling:
  • Preparation and Weighing:

    • All weighing and preparation of this compound powder must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation exposure.

    • Use disposable weighing boats and utensils to avoid cross-contamination and facilitate easy disposal.

    • Handle the compound gently to prevent the generation of dust.

  • Dissolution and Solution Handling:

    • When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

    • Clearly label all containers with the compound name, concentration, date, and hazard symbols.

    • Transport solutions in secondary containment (e.g., a bottle carrier) to prevent spills.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and alert colleagues.

    • For small powder spills, gently cover with a damp paper towel to avoid raising dust, then clean with an appropriate decontaminating solution.

    • For liquid spills, absorb with an inert material (e.g., spill pillows or absorbent pads) and decontaminate the area.

    • All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan for this compound Waste

The disposal of this compound and associated waste must be managed carefully to prevent environmental contamination and the potential for antimicrobial resistance.

Waste TypeDisposal Procedure
Solid Waste All solid waste contaminated with this compound (e.g., used gloves, lab coats, weighing boats, paper towels) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
Liquid Waste Aqueous waste containing this compound should not be poured down the drain.[7] It should be collected in a designated, sealed, and labeled hazardous waste container. Consider deactivation of the antibiotic activity prior to disposal if feasible and permitted by institutional guidelines.
Sharps Waste Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container.

Decontamination of Glassware and Equipment:

Reusable glassware and equipment should be decontaminated. A common procedure involves soaking in a solution known to degrade carbapenems, such as a solution of appropriate pH or a chemical deactivating agent, followed by thorough rinsing. The efficacy of the decontamination procedure should be validated.

Visualizing the Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the compound to the final disposal of waste.

Lenapenem_Handling_Workflow cluster_prep Preparation & Weighing cluster_handling Handling & Experimentation cluster_disposal Decontamination & Disposal Receive Receive & Log this compound Store Store in Designated Area Receive->Store Weigh Weigh in Fume Hood Store->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Decontaminate Decontaminate Equipment Experiment->Decontaminate Collect_Solid Collect Solid Waste Experiment->Collect_Solid Collect_Liquid Collect Liquid Waste Experiment->Collect_Liquid Dispose Dispose as Hazardous Waste Decontaminate->Dispose Collect_Solid->Dispose Collect_Liquid->Dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.